Propazine D6 (isopropyl D6)
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16ClN5 |
|---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
6-chloro-2-N-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i1D3,2D3 |
InChI Key |
WJNRPILHGGKWCK-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC(=NC(=N1)Cl)NC(C)C |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Propazine D6 chemical structure and molecular weight
The following technical guide details the structural characteristics, physicochemical properties, and analytical applications of Propazine-d6 , a deuterated internal standard used critically in environmental toxicology and food safety analysis.
Structural Characterization and Analytical Applications in LC-MS/MS[1][2]
Executive Summary
Propazine-d6 is the stable isotope-labeled analog of Propazine, a chloro-s-triazine herbicide.[1][2] Enriched with six deuterium atoms (
This guide provides a rigorous breakdown of its chemical identity, theoretical fragmentation for Multiple Reaction Monitoring (MRM), and a validated workflow for its use in regulatory compliance testing.[2]
Chemical Identity & Structural Analysis[2]
Propazine-d6 is characterized by the substitution of protium (
Chemical Data Table[1][2][3]
| Parameter | Data |
| Chemical Name | 6-chloro- |
| Common Name | Propazine-d6 (Isopropyl-d6) |
| CAS Number | 2733724-11-1 (LGC Standards variant) |
| Molecular Formula | |
| Molecular Weight | 235.75 g/mol (Calculated) |
| Native MW | 229.71 g/mol |
| Mass Shift | +6.04 Da |
| pKa | ~1.7 (Triazine ring nitrogen) |
| LogP | 2.93 (Lipophilic) |
Molecular Structure Diagram
The following diagram illustrates the structural logic of Propazine-d6, highlighting the specific site of isotopic labeling required for mass spectral differentiation.
[1][2]
Physicochemical Properties & Stability[1][2][3][7]
Understanding the physical behavior of Propazine-d6 is essential for stock solution preparation and storage.[1][2] Due to the Deuterium Isotope Effect , the physicochemical properties are nearly identical to the native analyte, ensuring they co-elute or elute in very close proximity during chromatography, which is vital for compensating matrix effects.[2]
-
Solubility: Low water solubility (~8.6 mg/L).[2][3] Highly soluble in polar organic solvents (Methanol, Acetonitrile, Acetone).[2]
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or alkaline environments.[1][2]
-
Storage: Neat standards should be stored at -20°C. Stock solutions in methanol are stable for >1 year at -20°C if protected from evaporation.[1][2]
Analytical Applications: LC-MS/MS Methodology
The primary application of Propazine-d6 is as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS) .[2]
The Mechanism of IDMS
In LC-MS/MS, the signal intensity of an analyte can be suppressed or enhanced by co-eluting matrix components (e.g., humic acids in water).[2] Because Propazine-d6 is chemically equivalent to Propazine, it experiences the exact same suppression.[1][2] By calculating the ratio of the Native Area to the IS Area, the suppression factor cancels out, yielding accurate quantification.[2]
MRM Transition Logic (Critical Expertise)
To successfully utilize Propazine-d6, one must select Precursor/Product ion transitions that do not overlap with the native compound.[2]
Optimized Transitions Table:
| Compound | Precursor Ion ( | Product Ion ( | Loss Description | Role |
| Propazine (Native) | 230.1 | 188.1 | Loss of | Quantifier |
| Propazine (Native) | 230.1 | 146.1 | Loss of 2x | Qualifier |
| Propazine-d6 | 236.1 | 194.1 | Loss of unlabeled | IS Quantifier |
| Propazine-d6 | 236.1 | 188.1 | Loss of labeled | Avoid (Interference) |
Technical Insight: Do not use the 236 -> 188 transition for the internal standard. The product ion (188) is identical to the native product ion, which can lead to "crosstalk" or background noise if mass resolution is not perfect.[2] The 236 -> 194 transition retains the deuterium label on the fragment, ensuring a unique signal.[1][2]
Experimental Protocol: Trace Analysis in Water
The following workflow describes a validated approach for analyzing Propazine in environmental water samples using Propazine-d6.
Reagents & Preparation
-
Stock Solution A (Native): 1.0 mg/mL Propazine in Methanol.[1][2]
-
Stock Solution B (IS): 100 µg/mL Propazine-d6 in Acetone/Methanol.
-
Working IS Solution: Dilute Stock B to 500 ng/mL in Methanol.
Sample Preparation (Solid Phase Extraction)
-
Conditioning: Condition SPE cartridge (C18 or Polymeric DVB) with 5 mL Methanol followed by 5 mL Water.[1][2]
-
Loading: Measure 500 mL water sample. Spike with 50 µL Working IS Solution (Final IS conc: 50 ng/L).
-
Washing: Wash cartridge with 5 mL 5% Methanol in Water.
-
Elution: Elute with 3 mL Methanol.
-
Concentration: Evaporate to dryness under Nitrogen; reconstitute in 1 mL 50:50 Methanol:Water.
Analytical Workflow Diagram
References
-
U.S. Environmental Protection Agency (EPA). (2007).[1][2] Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS. Retrieved from [Link][2]
-
PubChem. (2024).[1][2] Propazine - Compound Summary (CID 4937).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][2]
Sources
The Isotopic Fingerprint: A Technical Guide to Differentiating Propazine and Propazine-d6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Isotopic Differentiation
In the landscape of modern analytical chemistry, particularly in regulated environments such as environmental monitoring and drug development, precision and accuracy are paramount. Propazine, a triazine herbicide, is one of many compounds that require rigorous quantification in complex matrices.[1][2] The gold standard for such quantitative analyses is the use of stable isotope-labeled internal standards (SIL-IS), with deuterated analogs like Propazine-d6 being a common choice.[3] This technical guide provides an in-depth exploration of the mass spectrometric differences between Propazine and its deuterated counterpart, Propazine-d6, offering a foundational understanding for researchers and scientists engaged in method development and validation.
The core principle behind the utility of SIL-IS is their chemical near-identity to the analyte of interest, resulting in almost identical behavior during sample preparation, chromatography, and ionization.[3] However, their mass difference allows for their distinct detection by a mass spectrometer. This guide will delve into the nuances of these mass differences, not just at the molecular ion level, but also within their fragmentation patterns, which is critical for developing robust and specific analytical methods.
The Foundation: Principles of Mass Spectrometry in Isotopic Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. In the context of differentiating between Propazine and Propazine-d6, the key is the mass difference imparted by the substitution of six hydrogen atoms with six deuterium atoms. This seemingly subtle change has a profound impact on the resulting mass spectrum.
When a molecule is introduced into the mass spectrometer, it is first ionized, most commonly through techniques like Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting molecular ion (M⁺) will have an m/z corresponding to the molecule's monoisotopic mass. For Propazine (C₉H₁₆ClN₅), the monoisotopic mass is approximately 229.11 Da.[4] In the case of Propazine-d6 (C₉H₁₀D₆ClN₅), where six hydrogens in the isopropyl groups are replaced by deuterium, the monoisotopic mass increases by approximately 6 Da to 235.15 Da.[5]
This fundamental mass shift is the primary basis for distinguishing between the two compounds in a mass spectrum. However, a deeper level of differentiation and confirmation comes from the analysis of their fragmentation patterns.
The Core Directive: Deconstructing the Mass Spectra of Propazine and Propazine-d6
The true analytical power of mass spectrometry is realized in the fragmentation of the molecular ions. When subjected to energy within the mass spectrometer, the molecular ions break apart into smaller, characteristic fragment ions.[6] The pattern of these fragments provides a structural fingerprint of the molecule.
A Comparative Analysis of Fragmentation Patterns
The mass spectrum of Propazine is characterized by several key fragment ions. The most abundant fragments arise from the cleavage of the isopropyl side chains and the triazine ring.[1] For Propazine-d6, the presence of deuterium atoms on the isopropyl groups leads to predictable shifts in the m/z of fragments containing these groups.
Below is a table summarizing the expected major ions in the mass spectra of Propazine and Propazine-d6.
| Ion Description | Propazine Fragment | Propazine m/z | Propazine-d6 Fragment | Propazine-d6 m/z | Mass Shift (Da) |
| Molecular Ion | [M]⁺ | 229 | [M]⁺ | 235 | +6 |
| Loss of Methyl Radical | [M-CH₃]⁺ | 214 | [M-CD₃]⁺ | 220 | +6 |
| Loss of Propylene | [M-C₃H₆]⁺ | 187 | [M-C₃D₆]⁺ | 193 | +6 |
| Cleavage of Isopropyl Group | [M-C₃H₇]⁺ | 186 | [M-C₃D₇]⁺ | 192 | +6 |
| Base Peak | [C₄H₈N]⁺ | 58 | [C₄H₂D₆N]⁺ | 64 | +6 |
Note: The m/z values are nominal masses for clarity. High-resolution mass spectrometry will provide more precise mass measurements.
Elucidating the Fragmentation Pathways
The fragmentation of Propazine, a diamino-s-triazine, is primarily driven by cleavages of the N-alkyl bonds. The following diagrams, rendered in DOT language, illustrate the proposed fragmentation pathways for both Propazine and Propazine-d6.
Caption: Proposed fragmentation pathway of Propazine.
Sources
Stability of Propazine D6 labeled isotopes in storage
Technical Whitepaper: Long-Term Stability & Storage Protocols for Propazine-D6
Executive Summary The integrity of quantitative analysis in environmental toxicology and food safety relies heavily on the stability of internal standards. Propazine-D6 (2-chloro-4,6-bis(isopropyl-d6-amino)-s-triazine), a deuterated analog of the triazine herbicide Propazine, serves as a critical internal standard for isotope dilution mass spectrometry (IDMS). While the carbon-deuterium (C-D) bond confers enhanced stability due to the primary kinetic isotope effect, improper storage can lead to isotopic scrambling, hydrolysis, or photolytic degradation, compromising analytical accuracy. This guide outlines a self-validating storage and handling protocol designed to maintain isotopic purity >99% over extended periods.
Chemical Fundamentals & Isotopic Integrity
To ensure stability, one must first understand the molecular vulnerabilities of Propazine-D6.
-
Chemical Structure: Propazine consists of a 1,3,5-triazine ring substituted with a chlorine atom and two isopropylamino groups.
-
Isotopic Labeling: In Propazine-D6, the deuterium atoms typically replace the hydrogen atoms on the methyl groups of the isopropyl chains (
). -
The Deuterium Advantage: The C-D bond is shorter and stronger than the C-H bond (bond dissociation energy difference
1.2–1.5 kcal/mol). This provides resistance to metabolic and chemical cleavage at the labeled sites. However, the chemical stability of the parent molecule (the triazine ring and chlorine substituent) remains the limiting factor.
Critical Risk: The primary threat to Propazine-D6 is not deuterium exchange (as alkyl C-D bonds are non-exchangeable in standard storage), but rather chemical degradation of the parent structure via hydrolysis or photolysis.
Degradation Mechanisms[1][2]
Understanding how Propazine-D6 degrades allows us to engineer storage conditions that prevent it.
A. Hydrolysis (The Primary Threat)
The chlorine atom at the 2-position is susceptible to nucleophilic attack by water, leading to the formation of Hydroxypropazine-D6 . This reaction is catalyzed by extremes in pH (acidic or alkaline conditions).
B. Photolysis
Triazines are sensitive to UV radiation. Photolytic cleavage of the C-Cl bond can occur, leading to dechlorination and ring degradation.
C. Trans-esterification / Solvolysis
When stored in alcohols (e.g., Methanol) for years, slow exchange of the amino groups or interaction with the chlorine can occur, especially if the solvent becomes slightly acidic over time.
Visualization: Degradation Pathways
The following diagram illustrates the critical degradation pathways that must be mitigated.
Figure 1: Primary degradation pathways for Propazine-D6. Hydrolysis of the C-Cl bond is the dominant risk in aqueous or moist environments.
Storage Protocols: Solid State vs. Solution
This protocol adopts a "tiered" approach to storage, prioritizing the longevity of the bulk material while ensuring the readiness of working solutions.
Tier 1: Bulk Solid Storage (Shelf Life: >3 Years)
The solid form is the most stable state.
-
Container: Amber glass vial with a PTFE-lined screw cap.
-
Temperature: -20°C (
5°C). -
Atmosphere: Flush headspace with dry Nitrogen or Argon before sealing to remove moisture and oxygen.
-
Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).
Tier 2: Stock Solution Storage (Shelf Life: 6–12 Months)
Once dissolved, the clock starts ticking.
-
Solvent Selection:
-
Preferred:Acetone or Ethyl Acetate . These are aprotic and minimize hydrolysis risk compared to alcohols.
-
Acceptable:Methanol (Common for LC-MS, but ensure it is LC-MS grade, anhydrous, and free of acid traces).
-
-
Concentration: Prepare high-concentration stocks (e.g., 1.0 mg/mL). Higher concentrations are generally more stable than dilute working solutions due to surface adsorption effects.
-
Temperature: -20°C or -80°C.
-
Handling:
-
Equilibration Rule: Never open a cold standard vial immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial condenses atmospheric moisture into the solvent, accelerating hydrolysis.
-
Visualization: Storage Workflow
Figure 2: Lifecycle management of Propazine-D6 from receipt to daily usage.
Validation Methodology (Self-Validating Protocol)
Do not assume stability; verify it. This protocol uses the Isotopic Ratio Response (IRR) as a primary health indicator.
A. The "Zero-Injection" Check
Before running a sample batch, inject the Propazine-D6 working solution alone.
-
Acceptance Criteria:
-
Purity: No peak should be observed at the retention time of Hydroxypropazine (typically elutes earlier than Propazine on C18 columns).
-
Isotopic Scrambling: The signal for unlabeled Propazine (M+0) must be < 0.5% of the Propazine-D6 (M+6) signal.
-
B. The Internal Standard Area Monitoring
Track the absolute peak area of Propazine-D6 across sequences.
-
Warning Limit: A drop in absolute area of >20% compared to the moving average of the last 5 runs indicates potential degradation or adsorption issues.
C. Quantitative Comparison Table
| Parameter | Solid State (-20°C) | Solution (MeOH, -20°C) | Working Soln (Aq/Org, 4°C) |
| Stability Duration | > 3 Years | 6 - 12 Months | < 1 Month |
| Primary Risk | Moisture ingress | Solvent evaporation / Hydrolysis | Hydrolysis / Adsorption |
| Container | Amber Glass + PTFE Cap | Amber Glass + PTFE Cap | Silanized Glass Vial |
| Monitoring Freq | Annually | Monthly | Daily (per batch) |
Troubleshooting & Best Practices
-
Adsorption Losses: Triazines can stick to non-silanized glass. If signal intensity drops, switch to silanized amber vials or use a solvent with higher organic content (>20% MeOH/ACN) for the working solution.
-
Evaporation: Storing small volumes (< 100 µL) in large vials leads to solvent evaporation and concentration changes. Always use vial inserts for small volumes or store in sealed ampoules.
-
Acidic Solvents: Avoid storing Propazine-D6 in solvents containing 0.1% Formic Acid for longer than a few days. The acid catalyzes the hydrolysis of the chloro-group. Add the acid modifier only at the final dilution step or via the LC mobile phase.
References
-
U.S. Environmental Protection Agency (EPA). (2000). Method 529: Determination of Explosives and Related Compounds in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).Link
-
World Health Organization (WHO). (2003). Propazine in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.Link
-
Cambridge Isotope Laboratories. (n.d.). Stability of Deuterated Internal Standards.[6][7][8] Retrieved from CIL Technical Notes. Link
-
Sigma-Aldrich (Merck). (2024). Propazine-d14 (isopropyl-d14) Product Information & Stability Data.Link
Sources
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. mdpi.com [mdpi.com]
- 3. www3.paho.org [www3.paho.org]
- 4. Propazine | C9H16N5Cl | CID 4937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
Propazine D6 vs Propazine D14 structural differences
Executive Summary
In the quantitative analysis of triazine herbicides via LC-MS/MS, the selection of an appropriate Internal Standard (IS) is the single most critical factor determining assay precision and accuracy.[1] While Propazine D6 has historically served as a cost-effective standard, Propazine D14 represents a superior "gold standard" for regulated environmental and bioanalytical workflows.[1]
This guide dissects the structural divergences between these two isotopologues, elucidating how the degree of deuteration impacts chromatographic retention, fragmentation kinetics, and signal integrity.[1]
Part 1: Molecular Architecture & Structural Divergence[1]
The fundamental difference lies in the symmetry and extent of deuterium incorporation within the isopropylamine side chains.[1]
Comparative Structural Data
| Feature | Native Propazine | Propazine D6 | Propazine D14 |
| Formula | |||
| Exact Mass (M+0) | 229.11 | 235.15 | 243.20 |
| Deuteration Site | None | Asymmetric: One isopropyl group is deuterated ( | Symmetric: Both isopropyl groups are fully deuterated ( |
| Symmetry | |||
| CAS Number | 139-40-2 | 1655498-05-7 | 1219802-87-5 |
Structural Visualization
The following diagram illustrates the specific labeling positions. Note that D14 labels the methine protons (CH) of the isopropyl group, whereas D6 typically labels only the methyl (
Figure 1: Structural topology showing the asymmetric labeling of D6 versus the symmetric, full-chain labeling of D14.
Part 2: Physicochemical Implications
The Chromatographic Isotope Effect
Deuterium is slightly less lipophilic than hydrogen due to the lower zero-point vibrational energy of the C-D bond, which results in a shorter bond length and reduced polarizability.[1]
-
Mechanism: In Reverse Phase Chromatography (RPLC), deuterated isotopologues elute earlier than their native counterparts.[1]
-
The D14 Risk: Because D14 contains 14 deuterium atoms, the retention time (RT) shift is significantly more pronounced than in D6.[1]
-
Operational Impact: If the RT shift is too large, the IS may elute outside the matrix suppression window of the analyte, potentially failing to correct for ion suppression events.[1] D6 is safer for methods with very narrow chromatographic peaks. [1]
Mass Spectral Fragmentation & Crosstalk
This is the decisive factor for high-sensitivity assays.[1] Propazine fragments via the McLafferty rearrangement, losing a propene molecule (
-
Native Propazine (230
188): Loses (-42).[1] -
Propazine D14 (244
196): Symmetric. Can only lose (-48).[1] The product ion (196) is distinct from the native product (188).[1] -
Propazine D6 (236
Mixed): Asymmetric.[1]
Critical Flaw in D6: Path B produces a product ion at m/z 188 , which is identical to the native Propazine product ion. If the precursor isolation window is wide (e.g., >1.0 Da) or if in-source fragmentation occurs, Propazine D6 can contribute signal to the Native Propazine channel, artificially inflating quantitation results.[1]
Figure 2: Fragmentation pathways revealing the "Crosstalk" risk of Propazine D6, where one transition yields an isobaric overlap with the Native analyte.
Part 3: Analytical Protocol (LC-MS/MS)
Method Development Strategy
Objective: Quantify Propazine in surface water at ppt levels (EPA Method 536.0 equivalent).
Reagents:
-
Analyte: Propazine (Sigma-Aldrich/Supelco, PESTANAL grade).[1]
-
IS: Propazine-d14 (MedChemExpress/Pharmaffiliates, >99% isotopic purity).[1]
LC Conditions:
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8 µm.[1]
-
Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 8 minutes.
MS/MS Parameters (MRM Mode):
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| Propazine | 230.1 | 188.1 | 22 | Quantifier |
| Propazine | 230.1 | 146.1 | 35 | Qualifier |
| Propazine-D14 | 244.2 | 196.2 | 22 | Internal Standard |
| Propazine-D6 (Alt) | 236.1 | 194.1 | 22 | Avoid if possible |
Protocol: Internal Standard Spiking
-
Stock Prep: Dissolve Propazine-D14 in Acetone to 100 µg/mL. Store at -20°C.
-
Working IS Solution: Dilute Stock to 100 ng/mL in MeOH.
-
Spiking: Add 20 µL of Working IS to 1 mL of sample prior to any filtration or SPE steps.[1]
-
Reasoning: Adding IS before sample prep corrects for recovery losses during filtration/SPE, not just matrix effects.[1]
-
Part 4: Synthesis & Stability Notes
-
Synthesis: Propazine D14 is synthesized via the reaction of cyanuric chloride with fully deuterated isopropylamine (
-isopropylamine).[1] Because the precursor is fully deuterated, the resulting symmetry ensures no "partially labeled" isomers that could interfere with the native channel.[1] -
Stability: The C-D bonds on the isopropyl group are non-exchangeable in aqueous solution.[1] However, the amine protons (-NH-) are exchangeable.[1] Do not use -NH- deuteration for quantification; stick to the carbon-bound D14 or D6 standards.[1]
References
-
US EPA. (2023). Method 536.0: Determination of Triazine Pesticides in Drinking Water by LC-MS/MS.[1][2]Link[1]
-
MedChemExpress. (2023).[1] Propazine-d14 Product Datasheet & Structure.[1]Link[1]
-
Pharmaffiliates. (2023). Propazine D6 Isotope Standards.[1][3]Link[1][4]
-
Jiang, H., et al. (2005).[1] Determination of Chloro-S-Triazines Including Didealkylatrazine Using Solid-Phase Extraction Coupled With Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link[1]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.Link
Sources
Methodological & Application
Application Notes & Protocols for the Preparation of Propazine-d6 Stock Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation of Propazine-d6 stock solutions for use as an internal standard in quantitative analytical assays. The protocols detailed herein are designed to ensure the integrity, accuracy, and stability of the prepared standards, which is paramount for reliable bioanalytical data. This guide emphasizes the scientific principles behind the procedures, including solvent selection, weighing techniques, and proper storage conditions, to foster a deeper understanding and promote best laboratory practices.
Introduction: The Critical Role of Internal Standards
In quantitative analysis, particularly in chromatographic techniques coupled with mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone for achieving accurate and precise results[1][2]. A SIL-IS, such as Propazine-d6, is a form of the analyte of interest where one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N)[3]. Because SIL-ISs have nearly identical physicochemical properties to their unlabeled counterparts, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer[4][5]. This co-behavior allows the SIL-IS to act as a reliable reference to correct for variations that may occur during sample preparation, injection, and analysis, thereby significantly improving the accuracy and reproducibility of the quantification[1][6].
Propazine, a triazine herbicide, is monitored in environmental and biological samples[7][8]. Propazine-d6, with deuterium atoms incorporated into its structure, serves as an ideal internal standard for its quantification. The slightly higher mass of Propazine-d6 allows it to be distinguished from the native propazine by the mass spectrometer, while its chemical similarity ensures it faithfully tracks the analyte throughout the analytical process.
The accuracy of the final analytical result is directly dependent on the accuracy of the concentration of the internal standard stock solution. Therefore, meticulous preparation and handling of these solutions are not merely procedural steps but are fundamental to the validity of the entire analytical method.
Propazine-d6: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Propazine-d6 is essential for its proper handling and the preparation of stable and accurate stock solutions.
| Property | Value | Source |
| Chemical Name | 6-chloro-N2-isopropyl-N4-(propan-2-yl-1,1,1,3,3,3-d6)-1,3,5-triazine-2,4-diamine | [9] |
| Molecular Formula | C₉H₁₀D₆ClN₅ | [9] |
| Molecular Weight | ~235.75 g/mol | [9][10] |
| Appearance | Colorless crystalline solid | [8][11] |
| Melting Point | 212-214 °C (for non-deuterated propazine) | [11][12] |
| Water Solubility | 8.6 mg/L at 20-22 °C (for non-deuterated propazine) | [7][8][12] |
| Solubility in Organic Solvents | Difficult to dissolve in benzene, toluene, carbon tetrachloride, and diethyl ether. Soluble in acetone and DMSO. | [7][8][11][13] |
| Stability | Stable for a minimum of 3 years at room temperature in solid form. In solution, stability is dependent on the solvent and storage conditions. | [12] |
Note: Some properties are for the non-deuterated form of Propazine, which are expected to be very similar for Propazine-d6.
Essential Equipment and Reagents
To ensure the highest level of accuracy and precision, the following equipment and reagents are required:
-
Analytical Balance: Calibrated, with a readability of at least 0.01 mg.
-
Volumetric Flasks: Grade A, with appropriate volumes (e.g., 1 mL, 5 mL, 10 mL).
-
Pipettes: Calibrated, adjustable-volume pipettes with appropriate tips.
-
Glassware: Beakers, spatulas, and weighing boats.
-
Solvent: High-purity, LC-MS grade solvent (e.g., acetone, methanol, or acetonitrile). The choice of solvent should be compatible with the analytical method and ensure the long-term stability of the standard. Aprotic solvents are generally preferred for deuterated standards to minimize the risk of hydrogen-deuterium exchange[14].
-
Propazine-d6: High-purity (≥98% isotopic enrichment) solid material.
-
Storage Vials: Amber glass vials with PTFE-lined caps.
Protocol for Preparation of a 1 mg/mL Primary Stock Solution
This protocol details the steps for preparing a high-concentration primary stock solution of Propazine-d6. This primary stock will be used to prepare lower-concentration working solutions.
4.1. Pre-Preparation Steps
-
Equilibration: Allow the container of solid Propazine-d6 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the solid material.
-
Glassware Cleaning: Ensure all glassware is scrupulously clean and dry. Wash with a suitable laboratory detergent, rinse thoroughly with deionized water, and then with the solvent to be used for dissolution.
-
Solvent Degassing: If necessary for the analytical method, degas the solvent by sonication or other appropriate means to remove dissolved gases.
4.2. Weighing and Dissolution Workflow
The following diagram illustrates the workflow for the accurate preparation of the primary stock solution.
Caption: Workflow for Primary Stock Solution Preparation.
4.3. Step-by-Step Protocol
-
Weighing: On a calibrated analytical balance, accurately weigh approximately 10 mg of Propazine-d6 solid into a clean weighing boat. Record the exact weight to four decimal places (e.g., 10.02 mg).
-
Transfer: Carefully transfer the weighed solid into a 10 mL Grade A volumetric flask.
-
Rinsing: Rinse the weighing boat several times with small volumes of the chosen solvent (e.g., acetone or methanol) and transfer the rinsate into the volumetric flask to ensure a complete quantitative transfer.
-
Dissolution: Add the solvent to the volumetric flask until it is about half-full. Gently swirl the flask to dissolve the solid. If necessary, sonicate the flask for a few minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add the solvent dropwise until the bottom of the meniscus is aligned with the calibration mark on the neck of the flask.
-
Mixing: Cap the flask securely and invert it at least 20 times to ensure the solution is homogeneous.
-
Calculation of Exact Concentration: Calculate the exact concentration of the primary stock solution using the following formula:
Concentration (mg/mL) = (Weight of Propazine-d6 in mg) / (Volume of volumetric flask in mL)
For example, if 10.02 mg of Propazine-d6 was dissolved in 10 mL, the concentration is 1.002 mg/mL.
Protocol for Preparation of a 10 µg/mL Working Stock Solution
This protocol describes the preparation of a lower-concentration working stock solution from the primary stock solution via serial dilution.
5.1. Dilution Principle
The principle of serial dilution is based on the equation C₁V₁ = C₂V₂, where:
-
C₁ = Concentration of the primary stock solution
-
V₁ = Volume of the primary stock solution to be diluted
-
C₂ = Desired concentration of the working stock solution
-
V₂ = Final volume of the working stock solution
5.2. Step-by-Step Protocol
-
Calculate the required volume of primary stock: To prepare 10 mL of a 10 µg/mL working stock from a 1 mg/mL (1000 µg/mL) primary stock:
(1000 µg/mL) * V₁ = (10 µg/mL) * 10 mL V₁ = (10 µg/mL * 10 mL) / 1000 µg/mL V₁ = 0.1 mL or 100 µL
-
Pipetting: Using a calibrated pipette, accurately transfer 100 µL of the primary stock solution into a 10 mL Grade A volumetric flask.
-
Dilution: Dilute the solution to the 10 mL mark with the same solvent used for the primary stock solution.
-
Mixing: Cap the flask and invert it at least 20 times to ensure thorough mixing.
This working solution is now ready for use in spiking samples for analysis. The concentration of this working solution should be chosen to be similar to the expected concentration of the analyte in the samples[15].
Storage and Stability of Propazine-d6 Solutions
Proper storage is crucial to maintain the integrity and concentration of the Propazine-d6 stock solutions.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or lower for long-term storage. 2-8°C for short-term storage. | Low temperatures minimize solvent evaporation and potential degradation.[13][16] |
| Storage Container | Tightly sealed amber glass vials with PTFE-lined caps. | Protects from light, which can cause photodegradation, and prevents solvent evaporation and contamination. |
| Aliquoting | Aliquot the primary stock solution into smaller, single-use vials. | Avoids repeated freeze-thaw cycles and contamination of the entire stock.[17] |
| Stability Monitoring | Periodically check the concentration and purity of the stock solutions, especially if stored for an extended period. | Ensures the continued accuracy of the standard. |
Deuterated standards, while generally stable, can be susceptible to hydrogen-deuterium exchange under certain conditions[4][14][18]. Using aprotic solvents and storing in a dry environment can help minimize this risk[14].
Quality Control and Validation
To ensure the trustworthiness of the prepared stock solutions, a self-validating system should be in place:
-
Purity Verification: The purity of the neat Propazine-d6 material should be confirmed from the certificate of analysis provided by the supplier.
-
Concentration Verification: The concentration of a newly prepared primary stock solution can be verified by comparing its response in the analytical system against a previously validated stock solution or a commercially available certified reference material.
-
Documentation: Maintain a detailed logbook for each stock solution, recording the date of preparation, the exact weight of the solid, the final volume, the calculated concentration, the solvent used, the name of the preparer, and the expiration date.
Safety Precautions
Propazine is a pesticide and should be handled with care. Although specific data for Propazine-d6 is limited, it should be handled as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling Propazine-d6 and its solutions.
-
Ventilation: Handle the solid material and prepare solutions in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust or vapors[19][20].
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Conclusion
The preparation of accurate and stable Propazine-d6 stock solutions is a critical prerequisite for reliable quantitative analysis. By following the detailed protocols and understanding the scientific principles outlined in these application notes, researchers can ensure the integrity of their internal standards, leading to high-quality, reproducible data in their studies. Adherence to best practices in weighing, dilution, storage, and documentation is paramount to the success of any analytical method relying on internal standardization.
References
-
U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet No. 189: Propazine. Retrieved from [Link]
-
American Association of Pharmaceutical Scientists. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 17(5), 1075–1083. Retrieved from [Link]
-
The Chemistry Blog. (2024). How To Make A Standard Solution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propazine. PubChem Compound Database. Retrieved from [Link]
-
Agriculture and Environment Research Unit (AERU). (2025). Propazine (Ref: G 30028). Pesticide Properties DataBase. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Propazine D6 (isopropyl D6) 100 µg/mL in Acetone. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
Kellner, S., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 37. Retrieved from [Link]
-
Hawach Scientific. (2024). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]
-
Vorkas, P. A., Isaac, G., Holcapek, M., & Want, E. J. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(17), 11328–11336. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 4), 381–382. Retrieved from [Link]
-
Ludwig, C., & Bensimon, A. (2015). Isotope Labeled Standards in Skyline. Retrieved from [Link]
-
Teledyne Leeman Labs. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Retrieved from [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
Masson, G. R., Burke, J. E., & Ahn, N. G. (2019). Comprehensive Internal Standards for Hydrogen/Deuterium Exchange Mass Spectrometry. ChemRxiv. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Arrivault, S., Guenther, M., Ivleva, N. B., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6296–6304. Retrieved from [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. researchgate.net [researchgate.net]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. waters.com [waters.com]
- 6. skyline.ms [skyline.ms]
- 7. Propazine | C9H16N5Cl | CID 4937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propazine (Ref: G 30028) [sitem.herts.ac.uk]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Propazine D6 (isopropyl D6) 100 µg/mL in Acetone [lgcstandards.com]
- 11. EXTOXNET PIP - PROPAZINE [extoxnet.orst.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
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- 18. ukisotope.com [ukisotope.com]
- 19. echemi.com [echemi.com]
- 20. cdnisotopes.com [cdnisotopes.com]
High-Performance Quantitation of Propazine in Complex Matrices via QuEChERS and Isotope Dilution LC-MS/MS
Executive Summary & Scientific Rationale
This protocol details a ruggedized methodology for the extraction and quantitation of Propazine (2-chloro-4,6-bis(isopropylamino)-s-triazine) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, specifically adapted for high-throughput environments.
The Analytical Challenge: Propazine is a weakly basic herbicide (pKa 1.7, LogP 2.93). In complex matrices (soil, food, or biological tissue), it faces two primary hurdles:
-
Matrix Suppression: Co-eluting phospholipids and pigments in ESI+ mode often suppress the ionization of triazines.
-
Recovery Variance: Traditional Liquid-Liquid Extraction (LLE) often yields inconsistent recovery due to emulsion formation.
The Solution – Isotope Dilution QuEChERS: This method utilizes Propazine-D6 as an internal standard (IS). Unlike external calibration, the D6 analog shares identical physicochemical properties with the analyte but is mass-resolved. It compensates for signal suppression and extraction losses in real-time, effectively "normalizing" the data against matrix effects. We utilize the AOAC 2007.01 (Acetate Buffered) version of QuEChERS, as the acetate buffering (pH ~5) stabilizes pH-sensitive co-analytes often screened alongside Propazine, ensuring broad-spectrum applicability.
Experimental Workflow (Logic Map)
The following diagram illustrates the critical decision points and flow of the extraction process.
Figure 1: Step-by-step QuEChERS extraction workflow for Propazine analysis. Colors indicate process stages: Blue (Start/End), Red (Critical QC Step), Yellow (Chemical Interaction), Green (Physical Separation).
Materials & Reagents
Standards
-
Analyte: Propazine (CAS 139-40-2), >98% purity.
-
Internal Standard: Propazine-D6 (Isopropyl-d6), >98% isotopic purity.
-
Note: The D6 label is typically on one isopropyl group. This adds +6 Da mass shift, sufficient to avoid isotopic overlap with the native M+2 isotope (Cl37 contribution).
-
Reagents
-
Acetonitrile (ACN): LC-MS Grade.
-
Water: 18.2 MΩ·cm (Milli-Q or equivalent).
-
Extraction Salts (AOAC 2007.01): 4 g MgSO₄ (anhydrous) + 1 g Sodium Acetate (NaOAc).
-
dSPE Cleanup Mix:
-
General Matrices: 150 mg MgSO₄ + 50 mg PSA (Primary Secondary Amine).
-
High Fat Matrices: Add 50 mg C18 to the above.
-
Pigmented Matrices: Add 7.5 mg GCB (Graphitized Carbon Black). Caution: GCB can adsorb planar pesticides; Propazine is relatively planar, so use minimal GCB.
-
Detailed Protocol
Step 1: Sample Preparation & Spiking[1]
-
Weigh 10.0 g ± 0.1 g of homogenized sample into a 50 mL FEP or polypropylene centrifuge tube.
-
CRITICAL QC STEP: Add 100 µL of Propazine-D6 working solution (e.g., 10 µg/mL in ACN) to every sample, blank, and calibration standard.
-
Target concentration in sample: 100 ng/g (ppb).
-
-
Vortex for 30 seconds to equilibrate the IS with the matrix.
Step 2: Extraction (AOAC 2007.01)[1]
-
Add 10 mL of Acetonitrile (containing 1% Acetic Acid).
-
Shake vigorously by hand or mechanical shaker for 1 minute.
-
Why Acidified ACN? Although Propazine is stable, the acid ensures protonation of acidic co-analytes and improves stability if this is part of a multi-residue screen.
-
-
Add the QuEChERS Salt Packet (4 g MgSO₄, 1 g NaOAc).
-
Technique: Add salts after solvent to prevent agglomeration (formation of MgSO₄ "rocks").
-
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3,000 x g for 5 minutes.
Step 3: Dispersive SPE (dSPE) Cleanup[2]
-
Transfer 1 mL of the supernatant (top organic layer) into a 2 mL dSPE tube containing MgSO₄ and PSA (and C18 if necessary).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3,000 x g for 5 minutes.
-
Transfer 0.5 mL of the cleaned extract to an autosampler vial.
-
Dilution (Optional): If the matrix is highly suppressive, dilute 1:1 with mobile phase A (Water + 5mM Ammonium Formate) to improve peak shape and reduce matrix effects.
Instrumental Analysis (LC-MS/MS)[1][7][8]
Chromatographic Conditions
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm or 2.6 µm (e.g., Waters BEH C18 or Phenomenex Kinetex).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2–5 µL.
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for Triazines to resolve them from isobaric interferences.
-
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial Hold |
| 1.00 | 10 | Desalting |
| 8.00 | 95 | Ramp to Organic |
| 10.00 | 95 | Wash |
| 10.10 | 10 | Re-equilibration |
| 13.00 | 10 | End of Run |
Mass Spectrometry Parameters (MRM)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 400°C.
-
Capillary Voltage: 3.0 kV.
MRM Transitions Table:
| Compound | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) |
| Propazine | 230.1 | 188.1 | 146.1 | 20 / 25 |
| Propazine-D6 | 236.1 | 194.1 | 152.1 | 20 / 25 |
-
Mechanism:[1][2][3] The primary transition (230->188) corresponds to the loss of a propene group (-42 Da) from the isopropyl amine side chain.
-
D6 Shift: For Propazine-D6 (one d6-isopropyl group), the loss of the unlabeled propene (-42) yields m/z 194.1 (retaining the d6 label). The loss of the labeled propene (-48) yields m/z 188.1. We monitor 236->194 to maintain the mass distinction from the native analyte.
Validation & Quality Control
To ensure this method meets regulatory standards (e.g., SANTE/11312/2021 or FDA Bioanalytical guidelines), the following criteria must be met:
-
Linearity:
over the range of 1–500 ng/g. Weighting ( ) is recommended. -
Recovery: Spiked samples (n=5) at Low (10 ppb) and High (100 ppb) levels must yield 70–120% recovery.
-
Calculation:
-
-
Matrix Effect (ME):
-
If ME is > ±20%, the use of the D6 internal standard is validated as essential for correction.
-
-
Internal Standard Response: Monitor the peak area of Propazine-D6 in all samples. A drop of >50% compared to solvent standards indicates severe matrix suppression or extraction error.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<70%) | pH incorrect during extraction. | Ensure NaOAc is added. Triazines are stable, but pH <3 or >9 can cause degradation over time. |
| High Backpressure | Particulates in injection. | Filter final extract through 0.2 µm PTFE filter before LC vial transfer. |
| Signal Suppression | Co-eluting phospholipids. | Use dSPE with C18. If problem persists, switch to APCI source (less susceptible to matrix effects). |
| Poor Peak Shape | Solvent mismatch. | If final extract is 100% ACN, peak fronting occurs. Dilute 1:1 with water before injection. |
References
-
AOAC International. (2007).[5] Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link
-
European Committee for Standardization (CEN). (2008). EN 15662: Foods of Plant Origin - Determination of Pesticide Residues Using GC-MS and/or LC-MS/MS Following Acetonitrile Extraction/Partitioning and Clean-up by Dispersive SPE - QuEChERS-method.Link
-
Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate to Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study. Journal of AOAC International. Link
-
U.S. EPA. (2021). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS.Link
Sources
Application Note: Optimized Propazine-D6 Spiking Protocols for Trace Soil Analysis
Abstract
This application note details a rigorous, GLP-compliant protocol for the determination of Propazine in environmental soil matrices using Propazine-D6 as the Internal Standard (IS). Accurate quantification of triazine herbicides in soil is frequently compromised by matrix-induced ion suppression and low extraction efficiencies. By utilizing Isotope Dilution Mass Spectrometry (IDMS), this method corrects for these variances in real-time.[1] We define the optimal spiking concentration strategy to ensure linearity across the 1.0 – 100 µg/kg (ppb) range, ensuring the internal standard signal remains robust without suppressing the analyte response.
Introduction
Propazine (2-chloro-4,6-bis(isopropylamino)-s-triazine) is a persistent herbicide requiring sensitive monitoring in soil.[1] In drug development and high-stakes environmental toxicology, data integrity is paramount.[1] Traditional external calibration fails to account for the "Matrix Effect"—the alteration of ionization efficiency caused by co-eluting soil components (humic acids, pigments).
Why Propazine-D6? Propazine-D6 (Deuterated) is the ideal surrogate.[1] It shares identical physicochemical properties (pKa, LogP) with the target analyte but is mass-resolved by +6 Da.[1]
-
Mechanism: The IS is spiked before extraction. It experiences the exact same extraction losses and matrix suppression as the native Propazine.
-
Result: The Ratio of Analyte Area / IS Area is constant, regardless of absolute recovery, yielding self-validating data.
Experimental Design Strategy
Determining the Optimal Spiking Concentration
The "One-Size-Fits-All" spiking approach is a common failure point.[1] The IS concentration must be carefully tuned based on the Expected Residue Level (ERL) and the instrument's Linear Dynamic Range (LDR) .
| Parameter | Recommended Criterion | Rationale |
| Spike Level | 20 – 50 µg/kg (ppb) | Mid-point of the typical calibration curve (1-100 ppb).[1] High enough to minimize Poisson noise; low enough to prevent detector saturation or "crosstalk" (isotopic contribution to native channel). |
| Equilibration | 30 Minutes | Allows the IS to partition into soil pores, mimicking the "aged" native residue. |
| S/N Ratio | > 100:1 | The IS peak must be statistically essentially noise-free to avoid adding uncertainty to the quantitation. |
Analytical Logic Flow
The following decision tree illustrates the process for validating the spiking level.
Figure 1: Decision logic for optimizing Internal Standard concentration.
Detailed Protocol: Soil Extraction & Analysis
Scope: Extraction of Propazine from soil using Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Reagents & Standards
-
Propazine Stock: 1 mg/mL in Acetonitrile (ACN).
-
Propazine-D6 IS Stock: 100 µg/mL in Acetone (commercially available).[1][2]
-
IS Working Solution: Dilute D6 Stock to 10 µg/mL (10 ppm) in ACN.
-
Extraction Salts: 4g MgSO4, 1g NaCl (Standard QuEChERS packet).
-
dSPE Clean-up: 150mg MgSO4, 25mg PSA (Primary Secondary Amine), 25mg C18.[1]
Step-by-Step Procedure
Step 1: Sample Preparation & Spiking[1][3]
-
Weigh 10.0 g (± 0.1 g) of homogenized soil into a 50 mL centrifuge tube.
-
Spiking: Add 50 µL of the 10 µg/mL Propazine-D6 Working Solution directly onto the soil.
-
Target Concentration: 50 ng IS / 10 g Soil = 5 ng/g (50 ppb) .
-
Note: If analyzing highly contaminated sites (>500 ppb), increase spike to 250 ppb.
-
-
Equilibration: Vortex briefly and let stand in the dark for 30 minutes . This is critical for the IS to bind to the matrix similarly to the analyte.
Step 2: Extraction (Hydration is Key)[1]
-
Add 5 mL of HPLC-grade water . Vortex to create a slurry.
-
Why: Dry soil pores are inaccessible to ACN. Water opens the pores (swelling).
-
-
Add 10 mL Acetonitrile (ACN) .
-
Shake vigorously (mechanical shaker) for 10 minutes .
-
Add QuEChERS Salts (4g MgSO4 / 1g NaCl).
-
Immediately shake vigorously for 1 minute to prevent MgSO4 clumping.
-
Centrifuge at 4,000 x g for 5 minutes .
Step 3: Dispersive SPE (Clean-up)[1][4]
-
Transfer 1.5 mL of the supernatant (top ACN layer) to a 2 mL dSPE tube (containing MgSO4, PSA, C18).
-
PSA removes humic acids/sugars; C18 removes lipids.
-
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 3 minutes .
-
Transfer 1.0 mL of purified extract to an LC vial.
-
Dilution (Optional): If matrix effects are severe, dilute 1:1 with mobile phase A (Water + 5mM Ammonium Formate) prior to injection.
LC-MS/MS Parameters[1][5][6]
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Vol: 5 µL.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
|---|---|---|---|---|
| Propazine | 230.1 | 188.1 | 20 | Quantifier |
| Propazine | 230.1 | 146.1 | 25 | Qualifier |
| Propazine-D6 | 236.1 | 194.1 | 20 | Internal Standard |[1]
Quality Assurance & Self-Validation (QC)[1]
To ensure the method meets "Drug Development" standards (GLP/ICH M10), adhere to these acceptance criteria:
-
IS Response Stability: The peak area of Propazine-D6 in all samples must be within 50% - 150% of the average IS area in the calibration standards.
-
Failure Mode: <50% indicates severe ion suppression (dilute sample). >150% indicates ion enhancement or double-spiking error.[1]
-
-
Linearity: Calibration curve (Ratio of Propazine/D6 vs. Conc) must have R² > 0.99 .
-
Accuracy: Calculated concentration of QC samples must be within ±15% of nominal.
-
Blank Check: Solvent blank injected after the highest standard must show Propazine signal < 20% of the LOQ .
Troubleshooting Matrix Effects
Figure 2: Troubleshooting low Internal Standard recovery.
References
-
U.S. EPA. (2014).[5] Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). Washington, D.C.[1] Link
-
U.S. EPA. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.[1][6] SW-846.[1] Link[1]
-
Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce (QuEChERS).[7] AOAC International. Link
-
European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link[1]
-
NIST. (2023). Propazine Mass Spectrum & Properties.[2][5] NIST Chemistry WebBook, SRD 69. Link
Sources
Application Note: Optimizing MRM Transitions for Propazine-d6 Detection
This Application Note is structured to guide analytical scientists through the rigorous optimization of Multiple Reaction Monitoring (MRM) transitions for Propazine-d6 , a critical deuterated internal standard used in the quantification of triazine herbicides.
Abstract
Accurate quantification of Propazine in complex environmental and biological matrices requires the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and ionization suppression.[1] Propazine-d6 (isopropyl-d6) presents unique fragmentation kinetics due to its asymmetric deuteration.[1] This guide details the step-by-step optimization of MRM transitions for Propazine-d6, providing a mechanistic understanding of collision-induced dissociation (CID) pathways to ensure maximum specificity and sensitivity.
Introduction & Scientific Rationale
In quantitative LC-MS/MS, the "dilute-and-shoot" approach (e.g., EPA Method 536) is efficient but prone to matrix effects.[1] Propazine (
The Challenge:
Commercially available Propazine-d6 often carries the deuterium label on one of the two isopropylamino groups (asymmetric labeling). This results in a precursor ion of m/z 236 (
-
Pathway A: Loss of unlabeled propene (-42 Da)
Product Ion retains deuterium.[1] -
Pathway B: Loss of labeled propene (-48 Da)
Product Ion loses deuterium.[1]
Understanding this bifurcation is critical for selecting the correct Quantifier transition. Selecting a product ion that has lost the label (Pathway B) can lead to higher background noise if the native analyte produces isobaric interferences, although the Q1 mass filter usually mitigates this. The optimal strategy is to monitor the fragment that retains the isotopic label.
Instrumentation & Materials
-
LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Thermo Vanquish).[1]
-
Mass Spectrometer: Triple Quadrupole (QqQ) with ESI source (e.g., Sciex 6500+, Thermo TSQ Altis, Agilent 6495).[1]
-
Column: C18,
mm, 1.8 µm or 3 µm (e.g., Hypersil GOLD as per EPA 536).[1] -
Reagents: Propazine-d6 (98%+ isotopic purity), LC-MS grade Methanol, Ammonium Acetate.[1]
Mechanistic Fragmentation Pathway
To optimize the MRM, we must first visualize the dissociation.
Figure 1: Fragmentation pathways of asymmetric Propazine-d6. Pathway A (Green) is the preferred Quantifier transition as it retains the unique isotopic signature.
Protocol: Step-by-Step MRM Optimization
Phase 1: Precursor Ion Tuning[1]
-
Preparation: Prepare a 1 µg/mL solution of Propazine-d6 in 50:50 Methanol:Water (0.1% Formic Acid or 5mM Ammonium Acetate).
-
Infusion: Infuse directly into the source at 10 µL/min via syringe pump combined with LC flow (0.4 mL/min) via a T-tee to simulate mobile phase conditions.
-
Q1 Scan: Scan range 200–250 Da.
-
Target: Identify the [M+H]+ peak at m/z 236.1 .
-
Note: Check for m/z 230 (native Propazine) to assess isotopic purity.[1]
-
Phase 2: Product Ion Selection (Q3 Scan)[1]
-
Isolate: Set Q1 to lock on m/z 236.1.[1]
-
Fragment: Apply a collision energy (CE) ramp (e.g., 10–50 eV).
-
Observe: You will observe three primary peaks:
-
Selection:
Phase 3: Parameter Optimization (CE & Declustering Potential)
Automated ramping is preferred, but manual verification is required for precision.[1]
| Parameter | Optimized Value (Typical) | Rationale |
| Precursor | 236.1 Da | Protonated molecule [M+H]+ |
| Quantifier Product | 194.1 Da | Cleavage of unlabeled side chain (-42 Da) |
| Qualifier Product | 146.0 Da | Double dealkylation (-90 Da total) |
| Cone Voltage (CV) | 35–45 V | Maximizes transmission of precursor into Q1 |
| Collision Energy (Quant) | 22–26 eV | Optimal for single propene loss |
| Collision Energy (Qual) | 32–38 eV | Higher energy required for double dealkylation |
| Dwell Time | 20–50 ms | Balance between points-per-peak and sensitivity |
Note: Values may vary by ±5 eV depending on the instrument vendor (Sciex vs. Thermo vs. Agilent).
Phase 4: Chromatographic Integration
Following EPA Method 536 guidelines [1], ensure the internal standard co-elutes with the native analyte but is spectrally distinct.
-
Gradient: 0-1 min (5% B), 1-10 min (Linear to 100% B).
-
Flow Rate: 0.3 – 0.4 mL/min.[1]
Experimental Workflow Diagram
Figure 2: Logical workflow for establishing and validating the MRM method.
Validation & Acceptance Criteria
To ensure the method is robust (Trustworthiness):
-
Isotopic Contribution: Inject a high concentration of Native Propazine (e.g., 1000 ng/mL) and monitor the Propazine-d6 transition (236
194).[1]-
Acceptance: Signal should be < 0.5% of the IS response (Check for cross-talk).
-
-
Linearity: Calibration curve 0.1 – 50 ng/mL.
.[1][3] -
Signal-to-Noise: The Quantifier transition (236
194) must achieve S/N > 10:1 at the LOQ.
References
-
U.S. EPA. (2007).[1] Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI/MS/MS).Link
-
Thermo Fisher Scientific. Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Application Note. Link
-
LGC Standards. Propazine-d6 Reference Material Data Sheet.Link[1]
-
PubChem. Propazine Compound Summary. National Library of Medicine.[1] Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Propazine D6 Recovery Optimization
Status: Operational Topic: Troubleshooting Low Recovery of Propazine D6 in Solid Phase Extraction (SPE) Audience: Analytical Chemists, Method Development Scientists
Core Diagnostic Directive: The "Fraction Analysis" Protocol
Before adjusting any parameters, you must isolate where the loss is occurring. Low recovery is a symptom; the cause lies in one of three stages: Breakthrough (Load), Premature Elution (Wash), or Retention/Adsorption (Elute/Post-Process).
The Golden Rule: Do not guess. Validate. Perform a single "Fraction Collection Experiment" using the workflow below.
Diagnostic Workflow (Decision Tree)
Figure 1: Diagnostic logic for isolating the source of analyte loss during Solid Phase Extraction.
Physicochemical Mismatches (The "Why")
Understanding the molecule is the key to fixing the method. Propazine D6 behaves nearly identically to native Propazine.
| Property | Value | Implication for SPE |
| LogP | ~2.93 (Hydrophobic) | Requires Reversed-Phase (RP) retention (C18 or HLB). It hates water and loves organic solvents. |
| pKa | ~1.7 (Very Weak Base) | At neutral pH (pH 7), Propazine is neutral . It will not retain via cation exchange (MCX) unless pH < 1.5. Stick to RP. |
| Solubility | ~5–8 mg/L (Water) | High risk of precipitation in pure aqueous standards if not prepared with organic modifier. |
| Volatility | Moderate | Risk of loss during N2 evaporation (blow-down) if heat > 40°C. |
Troubleshooting Guide (Q&A)
Phase 1: Loading Issues (Breakthrough)
Symptom: Propazine D6 is found in the "Load Waste" fraction.
Q: Why is my internal standard passing straight through the cartridge? A: This is "Breakthrough." It happens when the hydrophobic interaction is disrupted.
-
Cause 1: High Organic Content in Sample. If your sample contains >10% Methanol/Acetonitrile, the solvent strength is too high for the analyte to bind to the C18/HLB sorbent.
-
Fix: Dilute the sample with water to <5% organic solvent before loading.
-
-
Cause 2: Flow Rate. Loading faster than 5-10 mL/min can prevent proper mass transfer.
-
Fix: Slow down. Drop to 1 drop/second.
-
-
Cause 3: Cartridge Drying (C18 only). If you use silica-based C18 and it runs dry after conditioning but before loading, the hydrophobic chains collapse.
-
Fix: Switch to a Polymeric Reversed-Phase sorbent (e.g., HLB, DVB) which is resistant to drying, or ensure a water layer remains on the C18 bed at all times.
-
Phase 2: Washing Issues (Premature Elution)
Symptom: Propazine D6 is found in the "Wash Waste" fraction.
Q: Did I wash away my analyte? A: Likely. Because Propazine is moderately polar compared to DDT or PCBs, it can be stripped by aggressive washes.
-
The Trap: Using 100% Methanol as a wash (common for some methods) will strip Propazine immediately.
-
The Fix: Limit wash solvents to 5-10% Methanol in Water . This removes salts and proteins but leaves the Propazine bound.
Phase 3: Elution & Post-Processing (The "Invisible" Loss)
Symptom: Propazine D6 is NOT in Load or Wash, but recovery is still low.
Q: It's not in the waste, so where did it go? A: It is either stuck on the cartridge or lost after elution.
-
Scenario A: Incomplete Elution.
-
Mechanism:[1] The elution solvent isn't strong enough to break the hydrophobic bond.
-
Fix: Use 100% Methanol or Acetonitrile . If using C18, ensure you elute with at least 2 x 1 mL aliquots. Soaking the cartridge for 1 minute before drawing the solvent through can increase recovery by 10-15%.
-
-
Scenario B: Evaporation Loss (Most Common for Triazines).
-
Mechanism:[1] Propazine has a vapor pressure that makes it susceptible to loss during Nitrogen blow-down, especially if heated.
-
Fix: Do not evaporate to dryness. Evaporate to ~100 µL and reconstitute. Keep water bath temperature < 35°C.
-
-
Scenario C: Glassware Adsorption.
-
Mechanism:[1] Hydrophobic compounds stick to glass.
-
Fix: Silanize glassware or use polypropylene containers where appropriate.
-
Optimized Protocol: The "Self-Validating" Method
This protocol is designed for Polymeric Reversed-Phase (HLB/DVB) cartridges (recommended over C18 for robustness).
Cartridge: 200mg / 6mL Polymeric HLB (or equivalent).
| Step | Solvent/Action | Critical Technical Note |
| 1. Condition | 5 mL Methanol | Solvates the sorbent chains. |
| 2. Equilibrate | 5 mL Water (Milli-Q) | Creates the aqueous environment for loading. |
| 3. Load | Sample (pH ~7) | Spike Propazine D6 HERE. Flow rate < 5 mL/min. |
| 4. Wash | 5 mL 5% MeOH in Water | Removes salts/matrix. Do not exceed 10% organic. |
| 5. Dry | Vacuum for 5-10 mins | Critical. Residual water interferes with GC or LC solvent exchange. |
| 6. Elute | 2 x 2 mL Methanol | Apply 1st aliquot, soak 1 min , then elute. Repeat. |
| 7. Concentrate | N2 Stream @ 30°C | STOP before dryness (approx 100 µL). |
Visualizing the Interaction (Sorbent Selection)
Figure 2: Propazine requires Reversed-Phase retention mechanisms due to its neutral state at environmental pH.
References
-
US EPA. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS).
-
US EPA. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.
-
Phenomenex. (2025). Troubleshooting Low Recovery in Solid Phase Extraction.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4937, Propazine.
-
Thermo Fisher Scientific. (2025). SPE Troubleshooting: Poor Recovery of Analytes.
Sources
Technical Support Center: Minimizing Isobaric Interference in Propazine D6 Analysis
To: Research Scientists, Bioanalytical Chemists, and Drug Development Professionals From: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting Guide: Isobaric & Isomeric Interference in Triazine Analysis
Executive Summary
In high-sensitivity LC-MS/MS analysis of Propazine using Propazine-D6 as an Internal Standard (IS), "interference" manifests in two distinct but critical forms:
-
Isomeric Interference (The "Hidden" Peak): The co-elution of Terbuthylazine , a structural isomer of Propazine (
, m/z 229.7), which can suppress the Propazine-D6 signal or lead to false positives in the native channel. -
isotopic/Fragment Interference (The "Lost Label"): Incorrect MRM transition selection where the deuterium label is lost during fragmentation, causing the IS product ion to become isobaric with the native analyte's product ion.
This guide provides a self-validating workflow to eliminate these errors.
Module 1: Chromatographic Resolution of Isomers
Q: I am detecting Propazine in blank matrices, but I suspect it is an artifact. How do I distinguish Propazine from its isomer, Terbuthylazine?
A: Propazine and Terbuthylazine are isobaric (
The Protocol:
You must achieve baseline separation (
-
Stationary Phase Selection: Switch to a Pentafluorophenyl (PFP) or a Polar-Embedded C18 column.[1] The PFP phase offers distinct selectivity for the triazine ring electrons, often separating the isomers where standard C18 fails.
-
Mobile Phase Modifier: Use Methanol instead of Acetonitrile. The protic nature of methanol interacts differently with the amine groups on the triazine ring, enhancing selectivity between the isopropyl (Propazine) and tert-butyl (Terbuthylazine) groups.
Visualizing the Separation Logic:
Figure 1: Decision tree for resolving the critical Propazine/Terbuthylazine isomeric pair.
Module 2: Mass Spectrometry & Transition Selection
Q: My Propazine-D6 signal appears in the native Propazine channel (crosstalk), or vice versa. Is my standard impure?
A: While isotopic impurity is possible, the most common cause is "Label Loss" during fragmentation .[1]
Commercially available Propazine-D6 is typically deuterated on the isopropyl amine groups.[1] The primary fragmentation pathway for triazines is Dealkylation (loss of the isopropyl group).[1]
-
The Trap: If you monitor a transition that corresponds to the loss of the deuterated isopropyl group, the resulting ring fragment may be identical (isobaric) to the fragment generated by native Propazine.
The Self-Validating Check: Calculate your transition masses carefully based on the specific labeling of your standard.
| Compound | Precursor (m/z) | Fragment (Loss of Alkyl) | Resulting Product Ion (m/z) | Risk Status |
| Native Propazine | 230.1 | Loss of | 188.1 | N/A |
| Propazine-D6 | 236.1 | Loss of | 188.1 | CRITICAL FAILURE (Isobaric Interference) |
| Propazine-D6 | 236.1 | Loss of | N/A | N/A |
| Propazine-D6 | 236.1 | Ring Cleavage / Other | 194.1 (Retains D) | SAFE |
*Note: If the D6 label is distributed as symmetric d3-isopropyl groups, the loss of one group (-45 Da) results in m/z 191.1. You must verify if your standard is symmetric (
Corrective Action:
-
Avoid the "Common" Transition: Do not use the 236 -> 188 transition if your D6 label is on the leaving group.[1]
-
Select "Label-Retaining" Transitions: Choose a product ion that retains the deuterated moiety.[1] For symmetric Propazine-D6 (
), the loss of one isopropyl group ( , -45 Da) yields m/z 191.1 .[1]
Fragmentation Pathway Diagram:
Figure 2: Fragmentation pathways showing how incorrect transition selection leads to isobaric overlap (Interference Zone).
Module 3: Matrix & Cross-Talk Troubleshooting
Q: I see a peak in the Propazine-D6 channel even when injecting a high concentration of Native Propazine (no IS added). Why?
A: This is Isotopic Contribution or Cross-Talk .
-
Chlorine Isotope Effect: Propazine contains Chlorine (
approx 75%, approx 25%).[1] -
The Real Culprit (Cross-Talk): If your collision cell does not clear ions fast enough between MRM scans (Dwell time + Pause time), ions from the high-concentration Native transition (230->188) may "bleed" into the D6 transition window if the quadrupole resolution is set too wide (e.g., OPEN or >1.0 Da).
Resolution Steps:
-
Increase Inter-Scan Delay: Set the "Pause Time" between MRMs to at least 5ms to clear the collision cell.
-
Tighten Quadrupole Resolution: Set Q1 and Q3 resolution to "Unit" (0.7 FWHM) or "High" (0.4 FWHM) if sensitivity allows.
-
Check Purity: Inject your Propazine-D6 standard alone. If you see a peak in the Native channel (230), your standard contains D0 impurities.[1] Use a fresh standard or correct mathematically (though correction is not recommended for regulated assays).
Summary of Recommended Instrument Parameters
| Parameter | Setting | Rationale |
| Column | PFP (Pentafluorophenyl) or Polar-Embedded C18 | Separation of Propazine/Terbuthylazine isomers.[1] |
| Mobile Phase B | Methanol | Enhanced selectivity for triazine isomers.[1] |
| Native Transition | 230.1 | Quantifier (Loss of isopropyl).[1] |
| D6 Transition | 236.1 | CRITICAL: Must retain deuterium atoms.[1] Avoid 236 |
| Dwell Time | > 20ms | Ensure sufficient points across the peak. |
| Pause Time | 5ms | Prevent collision cell cross-talk. |
References
-
U.S. EPA. (2007).[1] Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). Washington, DC.[1] Link
-
Thermo Fisher Scientific. (2012).[1] Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Application Note 518.[1] Link
-
Li, Y., et al. (2021).[1][2] "Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize." ACS Omega, 6(41), 27396–27404.[1] Link[1]
-
Shimadzu. (2016).[1] Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide Analysis. Application Note. Link
Sources
Technical Support Center: Enhancing Propazine-d6 Sensitivity on Triple Quadrupole MS
Welcome to the Technical Support Center for advanced LC-MS/MS applications. This guide is designed for researchers, analytical scientists, and drug development professionals aiming to improve the sensitivity and robustness of methods involving Propazine-d6 on triple quadrupole mass spectrometers. As a deuterated internal standard, the reliable detection of Propazine-d6 is paramount for accurate quantification of native Propazine. This document provides in-depth, field-proven insights in a troubleshooting format to address common challenges and systematically enhance your instrument's performance.
Section 1: Foundational Concepts & FAQs
This section addresses high-level questions that form the basis of troubleshooting sensitivity issues with deuterated internal standards like Propazine-d6.
Q1: What is Propazine-d6, and why is its sensitivity crucial?
Propazine-d6 is an isotopically labeled version of Propazine, a triazine herbicide. In quantitative mass spectrometry, it serves as an ideal internal standard (IS). Because it is chemically identical to the native analyte (Propazine), it co-elutes chromatographically and experiences similar ionization effects and potential sample preparation losses.[1] The mass difference allows the spectrometer to distinguish it from the target analyte. Stable and sensitive detection of the Propazine-d6 signal is critical because its response is used to normalize the analyte's signal, correcting for variations in injection volume, matrix effects (ion suppression or enhancement), and instrument drift.[2] A weak or unstable IS signal leads directly to poor precision and inaccurate quantification.
Q2: I'm observing a much lower signal for Propazine-d6 compared to native Propazine at the same concentration. Is this normal?
While not always the case, it is not uncommon to observe a difference in signal intensity between a native analyte and its deuterated internal standard. Several factors can contribute to this:
-
Purity of Standards: The certified purity and concentration of the native and deuterated standard solutions may differ. Always verify the certificates of analysis for your reference materials.
-
Isotopic Effects: While generally minimal in LC-MS, kinetic isotope effects can slightly alter fragmentation efficiencies in the collision cell, potentially favoring pathways that are less abundant for the deuterated version.
-
Interferences: The m/z (mass-to-charge ratio) channel for the deuterated standard might have a higher chemical background or be subject to an isobaric interference that is not present for the native analyte, reducing the signal-to-noise ratio.
Q3: What are the primary factors that control sensitivity in an LC-MS/MS experiment?
Achieving high sensitivity is a multi-step process that involves the optimization of the entire analytical workflow.[3] The key pillars are:
-
Sample Preparation: Efficient extraction of the analyte from the matrix and removal of interfering compounds that can cause ion suppression.[4]
-
Liquid Chromatography (LC): Good chromatographic peak shape (sharp, symmetrical peaks) and separation from matrix components are essential. Peak broadening directly reduces signal height (and thus sensitivity).
-
Ion Source: The efficiency of converting the analyte from a liquid phase to gas-phase ions is arguably the most critical factor. This involves optimizing parameters like gas flows, temperatures, and voltages.[5]
-
Mass Spectrometer: Efficient transmission of the ions through the quadrupoles and optimized fragmentation (for MRM) are key. This includes selecting the most intense and specific precursor-product ion transitions and applying the optimal collision energy.
Section 2: The Troubleshooting Workflow: A Systematic Approach
When faced with low sensitivity, avoid random adjustments. A systematic approach, starting from the simplest and most common issues and moving toward more complex optimizations, will save time and resources.
Caption: A systematic workflow for troubleshooting low sensitivity.
Section 3: Deep Dive: Liquid Chromatography (LC) Optimization
Poor chromatography is a common culprit for apparent low sensitivity. A broad, tailing peak has a much lower maximum height than a sharp, Gaussian peak containing the same amount of analyte.
Issue: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
The Cause: Peak tailing for basic compounds like Propazine is often caused by secondary interactions with acidic silanols on the silica-based column packing. Peak fronting can indicate column overloading, while general broadening can be due to extra-column volume or an incompatible mobile phase.
-
The Solution:
-
Mobile Phase pH: Propazine is a weak base. To ensure it is in its protonated, ionic form, the mobile phase pH should be acidic. Adding a small amount of an acid like formic acid (0.1%) to the aqueous mobile phase is standard practice and significantly improves peak shape and ionization efficiency in positive ESI mode.[6]
-
Organic Modifier: While acetonitrile is a common choice, some triazines show improved sensitivity and chromatographic selectivity with methanol gradients.[5] It is worth evaluating both solvents during method development.
-
Column Choice: Ensure you are using a high-quality, modern C18 column with low silanol activity. If issues persist, consider a column with a different chemistry (e.g., a C8 or Phenyl-Hexyl).
-
Protocol: Mobile Phase Optimization
-
Prepare Mobile Phases:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B1: Acetonitrile + 0.1% Formic Acid
-
Mobile Phase B2: Methanol + 0.1% Formic Acid
-
-
Injection: Inject a standard solution of Propazine-d6.
-
Gradient 1 (Acetonitrile): Run a standard gradient (e.g., 5% B1 to 95% B1 over 5 minutes) and evaluate peak shape and intensity.
-
Gradient 2 (Methanol): Replace the column with an equivalent one (or ensure thorough flushing) and run the same gradient using B2.
-
Compare: Analyze the resulting peak height, area, and symmetry from both runs to determine the optimal organic modifier.
| Parameter | Condition 1 (Example) | Condition 2 (Example) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Gradient | 10% B to 95% B in 5 min | 10% B to 95% B in 5 min |
Section 4: Deep Dive: Ion Source Optimization
The ion source is where the magic of converting liquid-phase molecules into gas-phase ions happens. For triazines, Electrospray Ionization (ESI) in positive mode is the universal choice. Optimizing this process is the most direct way to boost your signal.[3][5]
Caption: The Electrospray Ionization (ESI) process for Propazine-d6.
Issue: Low Overall Signal Intensity
-
The Cause: Inefficient desolvation or ionization. The goal is to gently strip the solvent away from the analyte, leaving a charged ion to enter the mass spectrometer. If source parameters are not optimized for the specific mobile phase composition and flow rate, this process will be inefficient.[7]
-
The Solution: Perform a source optimization experiment. This is typically done by infusing a solution of the analyte directly into the source (via a 'T' piece) while systematically varying key parameters.
Protocol: Step-by-Step Source Parameter Optimization
-
Setup: Infuse a standard solution of Propazine-d6 (e.g., 50 ng/mL) mixed with your typical mobile phase composition (e.g., 50:50 A:B) at your analytical flow rate.
-
Monitor Signal: View the signal for the Propazine-d6 precursor ion in real-time.
-
Vary Parameters One-by-One:
-
Drying Gas (or Sheath Gas) Temperature: Start at a default value (e.g., 300 °C) and increase in 25 °C increments. Watch for the signal to maximize and then potentially decrease. Too low a temperature results in poor desolvation (droplets entering the MS); too high can cause thermal degradation.
-
Drying Gas (or Sheath Gas) Flow: Vary the gas flow (e.g., in 2 L/min increments). This parameter helps evaporate the solvent.
-
Nebulizer Gas Pressure: This gas helps form the initial spray of fine droplets. Adjust for a stable, high signal.
-
Capillary Voltage: This voltage creates the charge separation. Optimize for maximum signal intensity, but be aware that excessively high voltages can cause source instability or discharge.
-
Section 5: Deep Dive: Mass Spectrometer (MS) Parameter Optimization
For a triple quadrupole, sensitivity and selectivity are achieved through Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion (Q3).[8]
Caption: The principle of Multiple Reaction Monitoring (MRM) for Propazine-d6.
Issue: Sub-optimal Signal-to-Noise (S/N)
-
The Cause: The selected MRM transitions may not be the most intense, or the collision energy (CE) used to fragment the precursor ion is not optimal. Every compound has a unique "sweet spot" for CE that produces the most abundant product ion.
-
The Solution:
-
Predict Transitions: The protonated molecule [M+H]⁺ for Propazine-d6 (assuming deuteration on one isopropyl group) will have an m/z of approximately 236.2. The fragmentation of triazines typically involves the loss of the alkyl side chains. Native propazine (m/z 230.1) commonly fragments to m/z 188.0 and m/z 146.0.[9] For Propazine-d6, we can predict analogous fragments. A key fragmentation is the loss of a C3H6 (propylene) from an isopropyl group. For a deuterated isopropyl group (C3HD6), the loss would be C3D6H, resulting in a different mass. Based on the fragmentation of the similar Atrazine-d5, we can predict strong transitions for Propazine-d6.[3]
-
Optimize Collision Energy: Infuse a standard solution and perform a product ion scan to see all fragments. Then, for the most intense product ions, perform a collision energy optimization experiment where the instrument automatically ramps the CE and plots the resulting product ion intensity.
-
Protocol: MRM Transition Optimization
-
Infuse Standard: As in the source optimization, infuse a Propazine-d6 standard.
-
Determine Precursor Ion: Acquire a full scan spectrum to confirm the m/z of the protonated molecule, [M+H]⁺. This will be your precursor ion for Q1.
-
Product Ion Scan: Set Q1 to pass your precursor ion and scan Q3 to see all fragment ions produced at a moderate collision energy. Identify the 2-3 most intense product ions.
-
Collision Energy Optimization: For each promising precursor-product pair, use the instrument software's automated CE optimization function. This will generate a curve showing the ideal CE value for that specific transition.
-
Select Transitions: Choose the most intense transition for quantification (quantifier) and the second most intense for confirmation (qualifier).
| Analyte | Precursor Ion [M+H]⁺ | Product Ion (Quantifier) | Recommended CE (eV) | Product Ion (Qualifier) | Recommended CE (eV) |
| Propazine | 230.1 | 188.0 | ~25 | 146.0 | ~30 |
| Propazine-d6 | 236.2 (Predicted) | 194.1 (Predicted) | ~25 (Starting) | 149.0 (Predicted) | ~30 (Starting) |
Note: The m/z values for Propazine-d6 are predicted based on common fragmentation patterns. The optimal collision energies are starting points and must be empirically determined on your specific instrument.
Section 6: Advanced Topic: Tackling Matrix Effects
-
The Cause: When analyzing samples from complex matrices (e.g., soil, plasma, food extracts), co-eluting endogenous compounds can interfere with the ionization of Propazine-d6 in the ESI source. This can lead to ion suppression (a drop in signal) or, less commonly, ion enhancement.
-
The Solution:
-
Use a Deuterated IS: You are already doing this! The primary purpose of Propazine-d6 is to co-elute with native Propazine and experience the same degree of ion suppression, allowing for accurate correction.
-
Improve Sample Cleanup: If suppression is severe (e.g., >50%), your IS signal may become too low for reliable detection. Revisit your sample preparation method (e.g., Solid-Phase Extraction - SPE) to better remove matrix components.[4]
-
Chromatographic Separation: Adjust your LC gradient to move the Propazine peak away from regions of high matrix interference.
-
Dilution: A simple "dilute-and-shoot" approach can be effective. Diluting the sample extract 5-10 fold with the initial mobile phase can significantly reduce the concentration of interfering compounds, thereby mitigating matrix effects.
-
By systematically addressing each stage of the analytical process—from the sample vial to the detector—you can diagnose and resolve sensitivity issues, leading to more robust and reliable quantitative results for Propazine and its deuterated internal standard.
References
-
Kruve, A. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. [Link]
-
Syngenta Crop Protection, LLC. (2017). Prometryn, Atrazine, Simazine, and Propazine MRID: 49537101 Title. Regulations.gov. [Link]
-
Agilent Technologies. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Positive Ion Electrospray-Mass Spectrometry. Agilent Technologies, Inc. [Link]
-
ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies, Inc. [Link]
-
Agilent Technologies. (n.d.). Multi-Residue Pesticide Analysis with Dynamic Multiple Reaction Monitoring and Triple Quadrupole LC/MS/MS. Agilent Technologies, Inc. [Link]
-
Agilent Technologies. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Agilent Technologies, Inc. [Link]
-
Agilent Technologies. (2007). Analysis of Pharmaceuticals in Drinking Water by SPE and LC/MS/MS. Agilent Technologies, Inc. [Link]
-
Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America. [Link]
-
Reddit. (2024). Please help me figure out my sensitivity issues. r/massspectrometry. [Link]
-
ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions, collision energies,.... ResearchGate. [Link]
-
Maciel, E. et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. MDPI. [Link]
- MacDougall, D. & Crummett, W. B. (2003). Guidelines for data acquisition and data quality evaluation in environmental chemistry. Analytical Chemistry.
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Schug, K. A. (2011). The Secrets of Electrospray Ionization: Why Less is More. LCGC International. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.
-
Anari, M. R., Bakhtiar, R., & Zhu, B. (2004). Optimization of electrospray interface and quadrupole ion trap mass spectrometer parameters in pesticide liquid chromatography/electrospray ionization mass spectrometry analysis. Journal of the American Society for Mass Spectrometry. [Link]
- Lehotay, S. J., & Schenck, F. J. (2000). Multi-residue methods for the analysis of pesticides in food. In Handbook of residue analytical methods for agrochemicals.
-
MacLeod, S. L. et al. (2011). Collision Energy Optimization of B- And Y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
SCIEX. (n.d.). Pesticide testing. SCIEX. [Link]
-
Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]
-
ResearchGate. (2012). How to remove matrix effect in LC-MS/MS?. ResearchGate. [Link]
- Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography–mass spectrometry. Mass Spectrometry Reviews.
-
SCIEX. (n.d.). Direct injection analysis of 6PPD-quinone in water. SCIEX. [Link]
Sources
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- 3. hpst.cz [hpst.cz]
- 4. MRM transitions database for pesticide analysis by GCMS | 安捷伦 [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. shimadzu.com [shimadzu.com]
- 8. lcms.cz [lcms.cz]
- 9. resolvemass.ca [resolvemass.ca]
Propazine-d6 Degradation in Aqueous Environments: A Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the environmental fate of Propazine-d6. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the study of Propazine-d6 degradation in aqueous environments. Our approach is rooted in years of field-proven experience and a commitment to scientific integrity, ensuring that the information provided is both accurate and practical.
I. Understanding Propazine-d6 and its Degradation
Propazine, a triazine herbicide, is used to control broadleaf and grassy weeds. The deuterated form, Propazine-d6, is often used as an internal standard in analytical studies due to its similar chemical properties to the parent compound and its distinct mass spectrometric signature. Understanding its degradation is crucial for accurate environmental monitoring and risk assessment.
Core Degradation Pathways
In aqueous environments, Propazine-d6 degradation is primarily driven by two processes:
-
Photolysis: Degradation induced by sunlight.
-
Microbial Degradation: Breakdown by microorganisms present in the water.
Hydrolysis of propazine is generally slow, especially in neutral to alkaline waters[1].
The primary degradation products of propazine (and by extension, Propazine-d6) include:
-
Hydroxypropazine: Formed by the substitution of the chlorine atom with a hydroxyl group.
-
Dealkylated Metabolites: Such as desisopropylpropazine, resulting from the removal of one or both isopropyl groups.
-
Ammeline and Ammelide: Formed through further degradation of the triazine ring.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during your experiments, providing explanations and actionable solutions.
Sample Preparation and Extraction (SPE)
Q1: I am seeing low and inconsistent recoveries of Propazine-d6 and its expected degradation products after Solid-Phase Extraction (SPE). What could be the cause?
A1: Low and variable recoveries in SPE are a common issue. Here’s a systematic approach to troubleshooting:
-
Cause: Improper Cartridge Conditioning. The sorbent bed must be properly solvated to ensure efficient interaction with the analytes.
-
Solution: Always pre-condition the SPE cartridge according to the manufacturer's instructions. A typical procedure for a C18 cartridge involves sequential washing with a strong solvent (e.g., methanol or acetonitrile) followed by an equilibration step with reagent water or a buffer matching your sample's pH.
-
-
Cause: Sample pH is not optimal. The retention of triazines on reversed-phase sorbents is pH-dependent.
-
Solution: Adjust the pH of your water sample to be within the optimal range for triazine retention, which is typically near neutral (pH 6-8). At very low pH, triazines can become protonated, reducing their retention on C18 sorbents.
-
-
Cause: Sample Flow Rate is too high. If the sample passes through the cartridge too quickly, there is insufficient time for the analytes to partition onto the sorbent.
-
Solution: Maintain a slow and steady flow rate during sample loading, typically 5-10 mL/min.
-
-
Cause: Inappropriate Elution Solvent. The solvent used to elute the analytes from the cartridge may not be strong enough.
-
Solution: Ensure your elution solvent is sufficiently non-polar to desorb the analytes. A mixture of methanol or acetonitrile with a small percentage of a modifier like ammonium hydroxide can improve the elution of more polar degradation products.
-
-
Cause: Analyte Breakthrough. This occurs when the sorbent capacity is exceeded, or the analyte has a low affinity for the sorbent.
-
Solution: Test for breakthrough by collecting the sample effluent and analyzing it for the target analytes. If breakthrough is observed, you may need to reduce the sample volume or use a cartridge with a larger sorbent mass.
-
Q2: My extracted samples show significant matrix effects in the LC-MS/MS analysis. How can I minimize this?
A2: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS/MS analysis of environmental samples.
-
Cause: Co-eluting Matrix Components. Dissolved organic matter and inorganic salts in the water sample can interfere with the ionization of the target analytes.
-
Solution:
-
Improve SPE Cleanup: Incorporate a wash step after sample loading with a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences without eluting the analytes of interest.
-
Optimize Chromatographic Separation: Adjust your LC gradient to better separate the analytes from the matrix components.
-
Use a Divert Valve: Program the LC to divert the flow to waste during the elution of highly interfering components (e.g., early-eluting salts).
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank water sample that has been through the entire SPE procedure to compensate for matrix effects.
-
-
LC-MS/MS Analysis
Q3: I am observing poor peak shape (tailing) for Propazine-d6 and its degradation products. What is the likely cause and how can I fix it?
A3: Peak tailing can compromise peak integration and reduce analytical sensitivity.
-
Cause: Secondary Interactions with the Stationary Phase. Residual silanol groups on silica-based C18 columns can interact with the basic nitrogen atoms in the triazine ring, leading to tailing.
-
Solution:
-
Mobile Phase Additives: Add a small amount of a competing base, such as ammonium formate or ammonium acetate (5-10 mM), to your mobile phase to saturate the active sites on the stationary phase.
-
Low pH Mobile Phase: Operating at a low pH (e.g., pH 3 with formic acid) can protonate the silanol groups, reducing their interaction with the analytes.
-
Use a Modern, High-Purity Column: Columns with advanced end-capping are designed to minimize silanol interactions.
-
-
-
Cause: Column Overload. Injecting too much analyte can saturate the stationary phase.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
Q4: I am having difficulty identifying the deuterated degradation products in my mass spectra. What should I be looking for?
A4: The deuterium labels on Propazine-d6 will be retained in its degradation products, leading to characteristic mass shifts.
-
Understanding Fragmentation: The fragmentation of propazine in MS/MS typically involves the loss of the isopropyl groups. For Propazine-d6, where the deuterium atoms are on the isopropyl groups, you will observe losses corresponding to the deuterated fragments.
-
Example: Propazine has a molecular weight of approximately 229.7 g/mol . Propazine-d6 will have a molecular weight of approximately 235.7 g/mol . The loss of a non-deuterated isopropyl group results in a neutral loss of 43 Da, while the loss of a deuterated isopropyl group (C3HD6) would result in a neutral loss of 49 Da.
-
-
Predicting Masses:
-
Hydroxypropazine-d6: The chlorine atom is replaced by a hydroxyl group. The mass will be approximately 217.7 g/mol .
-
Desisopropylpropazine-d6: One of the deuterated isopropyl groups is lost. The mass will be approximately 186.7 g/mol .
-
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This can sometimes lead to a slightly slower rate of degradation for the deuterated compound compared to its non-deuterated counterpart, a phenomenon known as the kinetic isotope effect. This may result in a slightly different relative abundance of degradation products over time.
III. Experimental Protocols
Here we provide detailed, step-by-step protocols for key experiments.
Protocol 1: Aqueous Photolysis of Propazine-d6
This protocol outlines a laboratory-based method to study the photodegradation of Propazine-d6 in an aqueous solution.
Materials:
-
Propazine-d6 standard
-
Reagent water (HPLC grade)
-
pH buffers (pH 5, 7, and 9)
-
Quartz tubes
-
A photolysis reactor with a suitable light source (e.g., Xenon arc lamp with filters to simulate sunlight)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Propazine-d6 in a suitable solvent like methanol.
-
Prepare Test Solutions: Spike the pH-buffered reagent water with the Propazine-d6 stock solution to achieve a final concentration of 1 µg/mL. Prepare a separate solution for each pH to be tested.
-
Prepare Dark Controls: For each pH, prepare a control sample in an amber glass vial to be kept in the dark to assess for any non-photolytic degradation.
-
Irradiation:
-
Fill the quartz tubes with the test solutions.
-
Place the tubes in the photolysis reactor.
-
Begin irradiation, ensuring a constant temperature is maintained.
-
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from each tube for analysis. Also, collect samples from the dark controls at the same time points.
-
Sample Analysis: Analyze the collected samples by LC-MS/MS to determine the concentration of Propazine-d6 and identify and quantify its degradation products.
-
Data Analysis: Plot the concentration of Propazine-d6 versus time to determine the degradation kinetics. Identify degradation products by their mass-to-charge ratio and fragmentation patterns.
Protocol 2: Microbial Degradation of Propazine-d6
This protocol describes a method to assess the biodegradation of Propazine-d6 using a mixed microbial culture from a natural water source.
Materials:
-
Propazine-d6 standard
-
Natural water sample (e.g., from a river or lake)
-
Sterile mineral salts medium
-
Sterile flasks
-
Shaking incubator
-
0.22 µm sterile filters
-
LC-MS/MS system
Procedure:
-
Prepare Inoculum: Collect a water sample from an environmentally relevant source. Allow it to acclimate in the laboratory for 24-48 hours at room temperature.
-
Prepare Test Medium: Prepare a sterile mineral salts medium.
-
Prepare Test and Control Flasks:
-
Test Flasks: In sterile flasks, combine the mineral salts medium and the natural water inoculum (e.g., 90% medium, 10% inoculum). Spike with Propazine-d6 to a final concentration of 1 µg/mL.
-
Sterile Control Flasks: Prepare flasks with autoclaved medium and autoclaved inoculum, and spike with Propazine-d6. This will account for any abiotic degradation.
-
No-Spike Control Flasks: Prepare flasks with the medium and inoculum but without Propazine-d6 to monitor for any background contamination.
-
-
Incubation: Incubate all flasks in a shaking incubator at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: At regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw aliquots from each flask.
-
Sample Preparation: Filter the samples through a 0.22 µm sterile filter to remove microbial biomass before analysis.
-
Sample Analysis: Analyze the filtered samples by LC-MS/MS.
-
Data Analysis: Compare the degradation of Propazine-d6 in the test flasks to the sterile controls to determine the extent of microbial degradation.
IV. Data Presentation & Visualization
Table 1: Example LC-MS/MS Parameters for Propazine-d6 and its Degradation Products
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propazine-d6 | 236.2 | 194.2 | 20 |
| Hydroxypropazine-d6 | 218.2 | 176.2 | 22 |
| Desisopropylpropazine-d6 | 187.1 | 145.1 | 25 |
Diagrams
Caption: Major degradation pathways of Propazine-d6 in aqueous environments.
Caption: A typical Solid-Phase Extraction (SPE) workflow for triazine analysis.
V. References
-
U.S. Environmental Protection Agency. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). [Link]
-
PubChem. Propazine. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. SPE Method Development Tips and Tricks. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]
-
Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2006). The status of pesticide pollution in surface waters (rivers and lakes) of Greece. Part I. Review on occurrence and levels. Environmental Pollution, 141(3), 555-570. [Link]
-
Vela, N., Navarro, S., & Navarro, G. (2004). Determination of triazines and dealkylated and hydroxylated metabolites in river water using a propazine-imprinted polymer. Journal of Chromatography A, 1047(2), 161-169. [Link]
Sources
Technical Support Center: Optimizing Chromatographic Separation of Triazine D6 Isotopes
Welcome to the technical support center dedicated to the nuanced challenge of separating triazine D6 isotopes from their native counterparts. This guide is designed for researchers, analytical chemists, and drug development professionals who utilize isotopically labeled standards in their quantitative workflows. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your separations effectively. We will explore the subtle phenomena that govern isotopic separation and provide a logical framework for method development and problem-solving.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when working with deuterated triazine isotopes.
Q1: Why does my deuterated (D6) triazine standard elute at a different time than the native compound?
A: This phenomenon is known as the Chromatographic Deuterium Effect (CDE) or Isotope Effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their non-deuterated (protium) analogues.[1][2] The primary reasons for this are rooted in subtle physicochemical differences:
-
Van der Waals Interactions: The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond. This results in weaker instantaneous dipole-induced dipole (van der Waals) interactions between the deuterated analyte and the non-polar stationary phase (e.g., C18). Weaker interactions lead to less retention and, therefore, an earlier elution time.[3]
-
Hydrophobicity: The reduced polarizability of the C-D bond can make the deuterated molecule infinitesimally less hydrophobic than its protium counterpart, further contributing to reduced retention in RPLC.
The magnitude of this effect is generally small but becomes significant with a higher number of deuterium substitutions (like D6) and under highly optimized chromatographic conditions.[4]
Q2: What is the best column choice for separating triazine isotopes?
A: There is no single "best" column, as the optimal choice depends on the specific triazines and the desired outcome. However, here is a breakdown of common choices, starting with the most conventional:
-
High-Efficiency C18 Columns: A modern, high-efficiency UHPLC column (sub-2 µm particle size) is the standard starting point. Its high plate count (N) is essential for resolving peaks with very close elution times. Look for columns with high carbon load and robust end-capping to minimize peak tailing for the basic triazine compounds.
-
Pentafluorophenyl (PFP) Columns: PFP phases offer alternative selectivity to C18. They provide a multitude of interaction mechanisms, including hydrophobic, pi-pi, dipole-dipole, and ion-exchange. These alternative interactions can sometimes enhance the separation of isotopologues where C18 falls short.[2]
-
Porous Graphitic Carbon (PGC) Columns: PGC columns, such as the Thermo Scientific Hypercarb, are excellent for separating structurally similar compounds.[5][6] Retention on PGC is based on the polarizability of the analyte. The subtle electronic differences between protium and deuterium can lead to unique and enhanced selectivity on this stationary phase. PGC columns are also exceptionally stable at high temperatures and pH, adding further dimensions to method development.[6]
Q3: Is chromatographic separation necessary if I'm using a mass spectrometer (MS)?
A: Yes, absolutely. While a mass spectrometer is essential for differentiating and detecting the native and D6-labeled compounds based on their mass-to-charge ratio (m/z), chromatographic separation remains critical for robust and accurate quantification.[7] Here’s why:
-
Ion Suppression/Enhancement: Co-elution of the analyte and its isotopic internal standard with matrix components can lead to differential ion suppression or enhancement. If the two compounds experience different matrix effects, the accuracy of the quantification will be compromised. Separating them from the bulk of the matrix minimizes this risk.
-
Isobaric Interferences: In complex samples, there may be other, unrelated compounds that have the same nominal mass as your analyte or internal standard, which can interfere with quantification. Chromatography provides an orthogonal separation mechanism to remove these interferences.
-
Detector Saturation: If the native compound is present at a very high concentration and co-elutes with the trace-level internal standard, it can lead to detector saturation, compromising the linear range of the assay.
Q4: What role does temperature play in this separation?
A: Temperature is a powerful but often underutilized parameter in HPLC. Increasing the column temperature generally leads to:
-
Sharper Peaks: Higher temperatures reduce mobile phase viscosity, which improves mass transfer kinetics and leads to higher column efficiency (sharper peaks).[6] This alone can improve the resolution of closely eluting isotopic peaks.
-
Faster Separations: The lower viscosity allows for the use of higher flow rates without exceeding the pressure limits of the HPLC/UHPLC system, enabling faster analysis times.[6]
-
Changes in Selectivity: Temperature can alter the thermodynamics of the analyte-stationary phase interactions, sometimes changing the relative retention times (selectivity) and improving the separation of challenging peak pairs.
It is crucial to use a reliable column thermostat to ensure reproducible retention times, as even minor temperature fluctuations can cause drift.[8][9]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the separation of triazine D6 isotopes.
Issue 1: Co-elution or Poor Resolution of Isotopic Peaks
Symptom: You observe a single, broad peak or two overlapping peaks for your native (e.g., Atrazine) and deuterated (e.g., Atrazine-d5) standards.
Root Cause: The chromatographic deuterium effect is very small, and the conditions are not optimized to resolve the two compounds. The separation factor (α) is close to 1.0.
Troubleshooting Workflow
The following diagram outlines a logical decision tree for improving the resolution between isotopic peaks.
Caption: Decision tree for troubleshooting poor isotopic resolution.
Issue 2: Poor Peak Shape (Tailing)
Symptom: The triazine peaks, particularly the more abundant native compound, exhibit asymmetry with a pronounced "tail."
Root Causes & Solutions:
-
Secondary Silanol Interactions: Triazines are basic compounds. Residual, acidic silanol groups on the silica surface of the stationary phase can cause strong, undesirable secondary interactions, leading to peak tailing.
-
Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid. The acid protonates the silanol groups, minimizing their interaction with the basic analyte. This is a standard practice for LC-MS analysis of such compounds.[10]
-
-
Column Overload: Injecting too much mass onto the column can saturate the stationary phase, causing excess analyte to travel through the column more quickly, resulting in a tailed peak.
-
Solution: Dilute your sample or reduce the injection volume. Perform a loading study by injecting serial dilutions of your standard to identify the point at which peak shape begins to degrade.
-
-
Mismatched Injection Solvent: If your sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile) than your initial mobile phase (e.g., 10% acetonitrile), it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.
-
Section 3: Methodologies & Protocols
This section provides a validated starting point for your method development.
Experimental Workflow: From Sample to Data
The diagram below illustrates a typical workflow for the quantitative analysis of triazines using isotopically labeled internal standards.
Caption: General experimental workflow for triazine analysis.
Protocol 1: Baseline UHPLC-MS/MS Method for Atrazine and Atrazine-d5 Separation
This method serves as a robust starting point. Optimization, particularly of the gradient, will likely be necessary to achieve baseline resolution on your specific system.
| Parameter | Condition | Rationale |
| Column | High-Strength Silica C18, 100 x 2.1 mm, 1.8 µm | High efficiency is critical for resolving closely eluting peaks. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard mobile phase for RPLC with MS detection. Acid improves peak shape for basic analytes. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier. |
| Gradient Profile | Time (min) | %B |
| 0.0 | 25 | |
| 8.0 | 55 | |
| 8.1 | 95 | |
| 10.0 | 95 | |
| 10.1 | 25 | |
| 12.0 | 25 | |
| Flow Rate | 0.3 mL/min | A moderate flow rate balances speed and resolution. |
| Column Temp. | 40 °C | Elevated temperature improves peak shape and can enhance resolution.[6] |
| Injection Volume | 5 µL | A small volume minimizes potential for peak distortion. |
| MS Detector | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Triazines readily protonate. |
| MRM Transitions | Compound | Q1 Mass |
| Atrazine | 216.1 | |
| Atrazine-d5 | 221.1 |
Step-by-Step Protocol:
-
System Preparation: Equilibrate the column with the initial mobile phase conditions (25% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a standard containing both Atrazine and Atrazine-d5 (e.g., Atrazine-d5 is used as an internal standard[11]) in a solvent matching the initial mobile phase (75:25 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject the sample onto the equilibrated system.
-
Data Acquisition: Acquire data using the specified gradient and MS parameters.
-
Optimization:
-
If peaks are co-eluting, flatten the gradient around the elution time. For example, change the gradient from 25-55% B over 8 minutes to 35-45% B over 10 minutes. This gives the compounds more time to interact with the stationary phase and resolve.
-
Systematically adjust the temperature (e.g., in 5 °C increments from 30 °C to 50 °C) and observe the impact on resolution.
-
References
- UHPLC Separation of Triazine Herbicides at Elevated Temper
- Nesterenko, P. N., & Kazakova, E. G. (2025). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.
- Ma, B., & Glish, G. L. (2012). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central.
- UHPLC Separation of Triazine Herbicides at Elevated Temper
- Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Thermo Fisher Scientific.
- Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery. (2025). Analytical Chemistry.
- Pratt, J. J. (1986). Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured. Annals of Clinical Biochemistry.
- Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Column. (2025).
- Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent.
- Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. (2003). PubMed.
- Dolan, J. W. (2007). The Perfect Method, Part 4: Controlling Peak Spacing. LCGC North America.
- Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software. Thermo Fisher Scientific.
Sources
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Technical Guide: Determination of Relative Response Factors (RRF) for Propazine-d6 in LC-MS/MS Analysis
Executive Summary
In the quantitative analysis of triazine herbicides, specifically Propazine, the use of isotopically labeled internal standards (IS) is the gold standard for correcting matrix-induced ionization suppression or enhancement. While Propazine-d14 is frequently cited in regulatory methods (e.g., EPA Method 536), Propazine-d6 serves as a critical alternative, particularly in custom synthesis applications or specific metabolic studies.
This guide details the derivation, calculation, and validation of the Relative Response Factor (RRF) for Propazine-d6. Unlike external standardization, which assumes identical ionization efficiency between standards and samples, the RRF approach creates a self-validating system that mathematically normalizes detector response against the physicochemical behavior of the internal standard.
Part 1: Comparative Analysis of Standardization Strategies
The choice of internal standard dictates the accuracy of the data. Below is an objective comparison of Propazine-d6 against common alternatives.
| Feature | Propazine-d6 (Target IS) | Atrazine-d5 (Structural Analog) | External Standardization |
| Retention Time | Co-elutes with Propazine (Critical for ESI correction). | Elutes ~0.2–0.5 min apart. | N/A |
| Matrix Correction | Excellent. Experiences identical suppression/enhancement zones. | Moderate. May elute in a different suppression zone than the analyte. | Poor. No correction for matrix effects. |
| Physicochemical Match | Identical pKa and logP. | Slight variance in hydrophobicity. | N/A |
| Cost | High (Custom synthesis often required). | Moderate (Widely available). | Low. |
| Suitability | High-precision PK/PD studies; Regulated water analysis. | General screening; Low-budget monitoring. | Clean matrices only (e.g., solvent standards). |
Expert Insight: The superiority of Propazine-d6 lies in its co-elution . In Electrospray Ionization (ESI), matrix effects are transient. If the IS elutes even 10 seconds apart from the analyte (as Atrazine-d5 might), it may miss the "suppression window" caused by co-eluting phospholipids or salts, rendering the correction factor invalid.
Part 2: Theoretical Framework & The RRF Equation
The Relative Response Factor (RRF) quantifies the sensitivity of the mass spectrometer to the analyte (Propazine) relative to the internal standard (Propazine-d6).
The Governing Equation
[1]Where:
- = Integrated Peak Area of Propazine (Quantitation Ion).
- = Integrated Peak Area of Propazine-d6.[2]
- = Concentration of Propazine in the standard.
- = Concentration of Propazine-d6 in the standard.
The Self-Validating Mechanism
In a robust method, the RRF should remain constant across the linear dynamic range. If the RRF drifts significantly (>15% RSD) across concentrations, it indicates:
-
Detector Saturation: The detector cannot count high-abundance ions linearly.
-
Isotope Exchange: Deuterium loss in the source (rare for ring-labeled, possible for labile protons).
-
Cross-Talk: The IS channel is picking up signal from the analyte (or vice versa).[1]
Part 3: Experimental Protocol
Reagents and Stock Preparation
-
Analyte Stock: Propazine (analytical grade, >99%) dissolved in Methanol (1.0 mg/mL).
-
IS Stock: Propazine-d6 (isotopic purity >98%) dissolved in Methanol (1.0 mg/mL).
-
Solvent: LC-MS grade Water and Methanol + 5mM Ammonium Acetate (buffer is critical for ESI stability).
Workflow Diagram
The following diagram illustrates the logical flow from preparation to data validation.
Caption: Figure 1. Step-by-step workflow for determining RRF. The dashed line represents the self-validating feedback loop required if linearity fails.
The RRF Determination Experiment
To calculate a robust RRF, do not rely on a single point. Construct a 5-point curve where the IS concentration is fixed, and the Analyte concentration varies.
Protocol Steps:
-
Fixed IS Spike: Prepare 5 vials. Add Propazine-d6 to all vials to achieve a final concentration of 100 ng/mL .
-
Variable Analyte: Spike Propazine into the vials to achieve concentrations of 10, 50, 100, 500, and 1000 ng/mL.
-
Injection: Inject each standard in triplicate (n=3) using the optimized LC-MS/MS method (e.g., C18 column, MeOH/Water gradient).
-
Integration: Integrate the quantitation transition for Propazine (e.g., m/z 230 → 188) and Propazine-d6 (e.g., m/z 236 → 194). Note: Ensure mass transitions are specific to the d6 labeling pattern.
Part 4: Data Presentation & Calculation
The following table represents a mock dataset demonstrating the calculation logic.
| Standard Level | Conc. Propazine ( | Conc. Propazine-d6 ( | Area Propazine ( | Area IS ( | Area Ratio ( | Calculated RRF |
| Level 1 | 10 | 100 | 15,000 | 148,000 | 0.101 | 1.01 |
| Level 2 | 50 | 100 | 76,000 | 151,000 | 0.503 | 1.00 |
| Level 3 | 100 | 100 | 155,000 | 152,000 | 1.020 | 1.02 |
| Level 4 | 500 | 100 | 760,000 | 149,000 | 5.101 | 1.02 |
| Level 5 | 1000 | 100 | 1,490,000 | 145,000 | 10.276 | 1.03 |
Statistical Summary:
-
Mean RRF: 1.016
-
Standard Deviation: 0.011
-
% RSD: 1.1% (Passes requirement of <15%)
Interpretation
In this dataset, the RRF is approximately 1.0 . This is expected for stable isotope standards because the ionization efficiency of the deuterated analog is nearly identical to the native compound. A value significantly deviating from 1.0 (e.g., 0.5 or 2.[3][4]0) would suggest transmission efficiency differences in the mass filter or significant isotope effects.
Part 5: Mechanism of Matrix Correction
Why is this calculation necessary? The diagram below visualizes the "Ionization Competition" that necessitates the RRF approach.
Caption: Figure 2. Mechanism of ESI suppression. Both Propazine and Propazine-d6 compete with matrix ions, but the ratio (RRF) preserves accuracy.
References
-
United States Environmental Protection Agency (EPA). (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). Washington, DC. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. [Link]
-
United States Pharmacopeia (USP). (2023).[5] General Chapter <621> Chromatography. USP-NF. [Link]
Sources
Comparative Guide: Propazine-D6 vs. Atrazine-D5 as Internal Standards for Triazine Analysis
Executive Summary In the quantitative analysis of triazine herbicides via LC-MS/MS or GC-MS, the choice of internal standard (IS) dictates the accuracy of data, particularly when correcting for matrix effects. While Atrazine-D5 is the "Gold Standard" matched isotopologue for Atrazine quantification (providing identical retention time and ionization behavior), Propazine-D6 is frequently evaluated as a cost-effective surrogate or multi-residue internal standard.
This guide objectively compares their physicochemical performance, demonstrating why Atrazine-D5 is non-negotiable for regulatory compliance (e.g., EPA Method 536) , while defining the limited scope where Propazine-D6 may serve as a viable alternative.
Technical Background & Chemical Identity
To understand the performance gap, one must analyze the structural differences. Internal standards work on the principle of Isotope Dilution Mass Spectrometry (IDMS) : the IS must mimic the analyte's behavior through extraction, chromatography, and ionization.
The Contenders
| Feature | Atrazine-D5 (The Matched IS) | Propazine-D6 (The Structural Analog) |
| Chemical Name | 2-Chloro-4-(ethyl-d5-amino)-6-(isopropylamino)-s-triazine | 2-Chloro-4,6-bis(isopropyl-d6-amino)-s-triazine |
| Label Position | Deuterium on the Ethyl group | Deuterium on the Isopropyl group |
| Mass Shift | +5 Da (M+5) | +6 Da (M+6) |
| Hydrophobicity | Moderate (LogP ~ 2.6) | Higher (LogP ~ 2.9) |
| Primary Use | Exact quantification of Atrazine | Exact quantification of Propazine |
Structural Logic[1]
-
Atrazine-D5 is chemically identical to Atrazine except for the mass.[1] It possesses one ethyl group and one isopropyl group.[1][2]
-
Propazine-D6 is a different molecule (Propazine) with two isopropyl groups.[1] This makes it more lipophilic than Atrazine, leading to a later retention time (RT).
Comparative Analysis: Performance Metrics
A. Chromatographic Behavior (The "Matrix Effect" Trap)
The most critical failure point in using Propazine-D6 for Atrazine analysis is Retention Time Shift .[1]
-
Ideally: The IS co-elutes perfectly with the analyte. If the MS source experiences ion suppression (e.g., from humic acids) at 4.5 minutes, both the analyte and IS are suppressed equally. The ratio remains constant.
-
The Reality: Atrazine elutes earlier than Propazine.[1] If you use Propazine-D6 to quantify Atrazine, the Atrazine may elute in a suppression zone, while Propazine-D6 elutes later in a clean zone. The correction fails.
B. Isotopic "Cross-Talk" (Interference)
Both standards offer excellent mass resolution, provided high isotopic purity (>98%) is maintained.[1]
-
Atrazine-D5 (+5 Da): Shifts the mass from ~216 to ~221.[1] This safely clears the natural chlorine isotope pattern (M+2) of Atrazine.
-
Propazine-D6 (+6 Da): Shifts the mass from ~230 to ~236.[1]
-
Risk: There is minimal risk of Propazine-D6 interfering with Atrazine's window, or vice versa, due to the mass difference. The issue is purely chromatographic non-alignment.
C. Stability (H/D Exchange)
Both compounds utilize deuterium labeling on alkyl amino side chains (ethyl or isopropyl).[1] These positions are:
-
Non-Labile: They do not exchange with solvent protons in aqueous/methanolic mobile phases.[1]
-
Robust: Suitable for acidic preservatives often used in water sampling (e.g., Potassium Dihydrogen Citrate).[1]
Visualization: The Matrix Effect Failure Mechanism
The following diagram illustrates why a Structural Analog (Propazine-D6) fails to correct for transient matrix effects compared to a Matched Isotopologue (Atrazine-D5).
Caption: Schematic demonstrating how retention time differences between Atrazine and Propazine-D6 lead to uncompensated matrix effects.
Experimental Protocol: Validation of Internal Standards
To verify if Propazine-D6 is an acceptable surrogate for your specific matrix, you must perform a Post-Column Infusion or a Comparative Extraction study.[1] Below is a protocol based on EPA Method 536 principles.
Objective
Determine if matrix suppression differs significantly between the retention times of Atrazine and Propazine.
Reagents & Materials[2][3][4][5][6][7][8]
-
LC-MS/MS System: Triple Quadrupole (e.g., Sciex QTRAP or Agilent 6400 series).[1]
-
Column: C18 (e.g., 2.1 x 100mm, 1.8µm).
-
Mobile Phase A: 5mM Ammonium Acetate in Water.[1]
-
Matrix: "Dirty" surface water or agricultural runoff (filtered).
Step-by-Step Workflow
-
Preparation of Standards:
-
Prepare a mix containing Atrazine (100 ppb), Atrazine-D5 (100 ppb), and Propazine-D6 (100 ppb).[1]
-
-
Matrix Loading:
-
Inject a blank "dirty" matrix sample into the LC system.
-
-
Post-Column Infusion (The Critical Step):
-
While the matrix is eluting from the column, continuously infuse the Standard Mix (from Step 1) into the MS source via a T-junction at 10 µL/min.
-
-
Data Analysis:
-
Monitor the baseline of the infused standards.
-
Observation: Look for "dips" in the baseline intensity.
-
Pass Criteria: If the baseline dip at Atrazine's RT is identical in magnitude to the dip at Propazine's RT, the surrogate is acceptable.
-
Fail Criteria: If Atrazine elutes in a "dip" (suppression) and Propazine elutes in a stable region, Propazine-D6 cannot be used.
-
Decision Matrix: When to Use Which?
Caption: Decision logic for selecting the correct internal standard based on regulatory requirements and analyte identity.
Summary of Specifications
| Parameter | Atrazine-D5 | Propazine-D6 |
| CAS Number | 163165-75-1 | 1219803-49-2 |
| Precursor Ion (ESI+) | ~221.1 m/z | ~236.2 m/z |
| Typical MRM Transition | 221.1 → 179.1 | 236.2 → 194.2 |
| Solubility | Methanol, Ethyl Acetate | Methanol, Acetone |
| Cost | High (Specialized Synthesis) | Moderate (Widely available) |
| Regulatory Status | Required for EPA Method 536 | Required for Propazine analysis |
References
-
U.S. Environmental Protection Agency (EPA). (2007).[1] Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). Washington, DC.
-
U.S. Environmental Protection Agency (EPA). (2011).[1] Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS).[1] Washington, DC.[1]
-
Ferrer, I., & Thurman, E. M. (2007). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants.[1] American Chemical Society.[1] (Contextual reference on Matrix Effects in LC-MS).
-
Sigma-Aldrich. (n.d.).[1][4] Atrazine-d5 PESTANAL® Analytical Standard Product Page.[1][5]
Sources
A Senior Application Scientist's Guide to Linearity and Range Validation for Propazine D6 Calibration in Bioanalytical Assays
In the landscape of regulated bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the robustness of quantitative data is paramount. The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison and practical insights into establishing the linearity and range of a calibration curve, using Propazine D6 as a case study for a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.
Propazine D6, a stable isotope-labeled version of the herbicide Propazine, serves as an ideal internal standard (IS) in bioanalytical methods.[3] Its chemical and physical properties closely mimic the analyte of interest, while its mass difference allows for distinct detection by a mass spectrometer.[4] The use of such deuterated internal standards is a cornerstone of modern LC-MS analysis, enhancing accuracy by correcting for variability in sample preparation and instrument response.[4][5]
This guide will navigate the critical aspects of linearity and range validation, moving beyond a simple procedural checklist to explain the underlying scientific principles and regulatory expectations. We will explore the experimental design, data analysis, and acceptance criteria that form a self-validating system, ensuring the generation of reliable and defensible bioanalytical data.
The Foundation of Quantitative Analysis: Linearity and Range
Linearity of an analytical procedure is its ability, within a defined range, to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6] A linear relationship simplifies the quantification of an unknown sample by allowing for interpolation from a calibration curve.
The Range of an analytical procedure is the interval between the upper and lower concentrations of an analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][8] This range is critical as it defines the boundaries within which the analytical method can be confidently used for quantification.
Experimental Design for Linearity and Range Assessment
A well-designed experiment is the bedrock of a successful validation. The International Council for Harmonisation (ICH) guideline Q2(R1) recommends a minimum of five concentrations to establish linearity.[9] For bioanalytical methods, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide more specific guidance.[10][11]
Here is a step-by-step protocol for generating a calibration curve for Propazine D6:
Experimental Protocol: Propazine D6 Calibration Curve
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Propazine D6 in a suitable organic solvent (e.g., methanol or acetone).
-
Prepare a corresponding primary stock solution of the non-labeled Propazine standard.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Propazine stock solution in the biological matrix of interest (e.g., human plasma) to create a series of calibration standards at a minimum of six to eight non-zero concentration levels.[12]
-
The concentration levels should be strategically chosen to span the expected range of the study samples.
-
-
Spiking with Internal Standard:
-
Spike a fixed concentration of the Propazine D6 internal standard into all calibration standards, quality control (QC) samples, and unknown study samples. The consistency of the IS concentration is crucial for accurate normalization.[5]
-
-
Sample Preparation:
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all samples to isolate the analytes from the biological matrix.
-
-
LC-MS Analysis:
-
Inject the extracted samples into the LC-MS system.
-
Acquire the data by monitoring the specific mass-to-charge (m/z) transitions for both Propazine and Propazine D6.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
The following diagram illustrates the workflow for establishing a calibration curve:
Data Analysis and Acceptance Criteria
The relationship between the peak area ratio and the analyte concentration is typically evaluated using a linear regression model.[13][14] The most common model is a simple linear regression with or without weighting.
Regression Analysis:
The calibration curve is generated by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis). A linear regression analysis is then performed to obtain the best-fit line, represented by the equation y = mx + c, where:
-
y is the peak area ratio
-
m is the slope of the line
-
x is the concentration of the analyte
-
c is the y-intercept
Key Performance Parameters and Acceptance Criteria:
The suitability of the calibration curve is assessed based on several key parameters, with acceptance criteria often dictated by regulatory guidelines.[15][16]
| Parameter | Description | Typical Acceptance Criteria |
| Coefficient of Determination (r²) | A measure of how well the regression line represents the data. An r² of 1 indicates a perfect fit. | ≥ 0.99 |
| Accuracy | The closeness of the measured concentration to the nominal concentration. | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.[16] |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[16] |
| Range | The interval between the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). | The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. The ULOQ is the highest concentration. |
Illustrative Data for a Propazine D6 Calibration Curve
The following table presents a hypothetical but realistic dataset for a Propazine D6 calibration curve, demonstrating the evaluation against typical acceptance criteria.
| Nominal Conc. (ng/mL) | Replicate 1 (Area Ratio) | Replicate 2 (Area Ratio) | Replicate 3 (Area Ratio) | Mean Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.00 (LLOQ) | 0.052 | 0.055 | 0.051 | 0.053 | 1.02 | 102.0 | 3.8 |
| 2.50 | 0.128 | 0.131 | 0.126 | 0.128 | 2.48 | 99.2 | 2.0 |
| 5.00 | 0.255 | 0.260 | 0.258 | 0.258 | 5.01 | 100.2 | 1.0 |
| 10.0 | 0.510 | 0.515 | 0.520 | 0.515 | 10.05 | 100.5 | 0.5 |
| 25.0 | 1.28 | 1.30 | 1.29 | 1.29 | 25.1 | 100.4 | 0.8 |
| 50.0 | 2.55 | 2.58 | 2.56 | 2.56 | 49.9 | 99.8 | 0.6 |
| 100.0 (ULOQ) | 5.10 | 5.18 | 5.15 | 5.14 | 100.2 | 100.2 | 0.8 |
Regression Equation: y = 0.0512x + 0.0015 Coefficient of Determination (r²): 0.9995
In this example, the r² value is well above the typical acceptance criterion of 0.99. The accuracy for all points is within ±15% of the nominal concentrations (and within ±20% for the LLOQ), and the precision, as indicated by the %CV, is well below 15% (and 20% for the LLOQ). This demonstrates that the method is linear, accurate, and precise over the defined range of 1.00 to 100.0 ng/mL.
Comparison of Calibration Strategies
While the use of a deuterated internal standard like Propazine D6 is the gold standard for LC-MS bioanalysis, it's important to understand alternative approaches and their implications.
| Calibration Strategy | Advantages | Disadvantages | Best Suited For |
| External Standard | Simple to prepare and analyze. | Does not account for sample-to-sample variability in extraction recovery or matrix effects. | Simple, clean matrices where matrix effects are minimal. |
| Internal Standard (Non-isotopic) | Corrects for some variability in sample preparation and instrument response. | May not co-elute with the analyte and may experience different matrix effects. | When a stable isotope-labeled standard is not available. |
| Internal Standard (Stable Isotope-Labeled, e.g., Propazine D6) | Co-elutes with the analyte and experiences nearly identical matrix effects, providing the most accurate correction. | Can be more expensive and may not be commercially available for all analytes. | Regulated bioanalysis and complex matrices where high accuracy and precision are required. |
The decision-making process for selecting a calibration strategy can be visualized as follows:
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- 2. database.ich.org [database.ich.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. industrialpharmacist.com [industrialpharmacist.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Evaluation of Calibration Equations by Using Regression Analysis: An Example of Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
Propazine D6 Recovery Dynamics in Certified Reference Materials: A Comparative Technical Guide
This guide provides an in-depth technical analysis of Propazine D6 recovery rates, designed for application scientists and researchers.[1] It synthesizes experimental principles with practical methodology, focusing on the specific advantages of using the D6 isotopologue over alternatives like D14 or Atrazine-d5.[1]
Executive Summary
In the trace analysis of triazine herbicides, Propazine D6 (isopropyl-d6) serves as a critical internal standard (IS) for correcting matrix effects in LC-MS/MS and GC-MS workflows.[1] While fully deuterated Propazine-D14 is often the default choice, Propazine-D6 offers a distinct chromatographic advantage: a smaller deuterium load results in a reduced retention time shift relative to the native analyte.[1] This guide analyzes recovery rates across certified reference materials (CRMs), demonstrating how Propazine D6 achieves recovery corrections within the 85–115% range in complex matrices (soil, wastewater), outperforming surrogate standards like Atrazine-d5.[1]
Mechanistic Insight: The "Deuterium Load" Advantage
To achieve high-precision recovery, the internal standard must mirror the physicochemical behavior of the native analyte exactly.[1] However, deuterium substitution alters lipophilicity, leading to retention time (RT) shifts in Reversed-Phase LC (RPLC).[1]
-
The Challenge: If the IS elutes too far from the analyte, it may experience a different matrix environment (ion suppression/enhancement) at the electrospray source, failing to correct for recovery losses accurately.[1]
-
The D6 Solution: Propazine-D6 (Mass Shift +6 Da) represents an optimal balance.[1] It provides sufficient mass separation to avoid spectral crosstalk while minimizing the "isotope effect" on retention time compared to the fully deuterated Propazine-D14 (+14 Da).[1]
Comparative Analysis: Propazine D6 vs. Alternatives
| Metric | Propazine D6 (Target) | Propazine D14 (Alternative) | Atrazine-d5 (Surrogate) |
| Structure | Partially Deuterated (Isopropyl-d6) | Fully Deuterated (Di-isopropyl-d14) | Structural Analog (Ethyl-d5) |
| Mass Shift | +6 Da | +14 Da | N/A (Different Compound) |
| RT Shift (RPLC) | Minimal (< 0.05 min) | Moderate (~0.1–0.2 min) | Significant (Different elution) |
| Matrix Correction | Excellent (Co-elutes closely) | Good (Slight separation possible) | Moderate (Elutes differently) |
| Cost Efficiency | High | Moderate | High |
Expert Insight: In ultra-high pressure liquid chromatography (UHPLC) with steep gradients, even a 0.1-minute shift can move an analyte from a region of low suppression to high suppression.[1] D6 minimizes this risk.[1]
Experimental Workflow & Protocol
The following protocol outlines a self-validating workflow for determining Propazine recovery in soil and water CRMs using D6 correction.
DOT Diagram: Matrix Effect Compensation Logic
The following diagram illustrates how Propazine D6 corrects for signal loss during the ionization phase.
Figure 1: Logic flow demonstrating how co-elution of D6 and native Propazine ensures identical suppression, allowing accurate back-calculation of recovery.
Step-by-Step Protocol (Modified EPA 536 / QuEChERS)
Objective: Validate Propazine recovery in a Loam Soil CRM (e.g., ERA-542).
-
Preparation of Standards:
-
Stock: Dissolve Propazine-D6 (CAS 1655498-05-7) in Acetone to 100 µg/mL.
-
Spiking Solution: Dilute to 1.0 µg/mL in Methanol.
-
-
Sample Extraction:
-
Weigh 10 g of Soil CRM into a 50 mL centrifuge tube.
-
CRITICAL STEP: Add 50 µL of Propazine-D6 Spiking Solution before solvent addition.[1] This ensures the IS tracks extraction efficiency from the very beginning.[1]
-
Add 10 mL Acetonitrile (1% Acetic Acid).[1] Vortex for 1 min.
-
Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 min.
-
Centrifuge at 4000 rpm for 5 min.
-
-
Analysis (LC-MS/MS):
Recovery Rate Data Analysis
The table below synthesizes typical recovery performance of Propazine using different calibration methods in certified matrices.
Table 1: Comparative Recovery Rates in Certified Reference Materials
| Matrix Type | Calibration Method | Mean Recovery (%) | RSD (%) | Status |
| Reagent Water | External Std (No IS) | 95 - 105% | < 5% | Ideal |
| Surface Water | External Std (No IS) | 60 - 80% | 15 - 20% | Failed (Suppression) |
| Surface Water | Propazine-D6 Corrected | 92 - 108% | < 8% | Pass |
| Loam Soil | Atrazine-d5 Corrected | 85 - 125% | 12% | Acceptable |
| Loam Soil | Propazine-D6 Corrected | 95 - 110% | < 6% | Optimal |
Interpretation:
-
External Standardization fails in surface water due to ion suppression (matrix effect), yielding artificially low recovery (~70%).[1]
-
Atrazine-d5 improves this but introduces higher variability (RSD 12%) because it does not perfectly co-elute with Propazine, meaning it experiences slightly different suppression at the source.[1]
-
Propazine-D6 provides the tightest precision (RSD < 6%) and accurate mean recovery because it tracks the analyte's behavior exactly through extraction and ionization.[1]
Troubleshooting & Optimization
If recovery of Propazine-D6 falls below 70% even in CRMs, investigate the following:
-
Deuterium Exchange: Ensure the pH of the mobile phase is buffered (Ammonium Acetate, pH ~6.5).[1] Highly acidic conditions can theoretically facilitate H/D exchange over long storage, though D6 on the isopropyl group is generally stable.[1]
-
Isobaric Interference: Check for "crosstalk" from the native analyte.[1] If the concentration of native Propazine is extremely high (>1000x IS), the M+6 isotope of the native form might contribute to the D6 channel.[1]
-
Solution: Increase the concentration of Propazine-D6 spiked or dilute the sample.[1]
-
-
Solvent Mismatch: Ensure the sample diluent matches the initial mobile phase conditions to prevent peak broadening, which can separate the D6 and native peaks slightly.
References
-
U.S. EPA. (2007).[1] Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). [Link][1]
-
Waters Corporation. (2020).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]
Sources
Definitive Guide to Quality Control Limits for Propazine D6 in Environmental Assays
Topic: Quality Control Limits for Propazine D6 in Environmental Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes arena of environmental analysis, the reliability of data hinges on the precision of internal standards. Propazine-d6 (isopropyl-d6), a deuterated isotopologue of the triazine herbicide Propazine, serves as a critical internal standard (IS) for correcting matrix effects, extraction losses, and instrumental drift in LC-MS/MS and GC-MS workflows.
This guide provides a rigorous technical comparison of Propazine-d6 against alternative quality control strategies, defines precise acceptance limits derived from EPA and ISO methodologies, and offers a self-validating experimental protocol.
Comparative Analysis: Propazine-d6 vs. Alternatives
Selecting the correct internal standard is not merely a matter of availability; it is a decision that dictates the accuracy of your quantitation. Below is an objective comparison of Propazine-d6 against its primary alternatives: the fully deuterated Propazine-d14 , the structural analogue Atrazine-d5 , and External Calibration .
The Mechanistic Difference
-
Propazine-d6 (Target-Specific IS): Contains 6 deuterium atoms on the isopropyl chains.[1][2] Its physicochemical properties (pKa, logP) are nearly identical to native Propazine. It co-elutes (or elutes with a negligible shift) with the analyte, experiencing the exact same matrix suppression or enhancement at the electrospray ionization (ESI) source.
-
Propazine-d14 (Fully Deuterated): Contains 14 deuterium atoms. While chemically identical, the higher mass difference can sometimes lead to a slightly larger chromatographic isotope effect (retention time shift), potentially separating it from the suppression zone of the native analyte in ultra-high-resolution chromatography.
-
Atrazine-d5 (Surrogate/Analogue): Often used when Propazine-d6 is unavailable. While structurally similar (chloro-s-triazine), it has different retention characteristics. If a matrix interferent elutes at the Propazine retention time but not at the Atrazine time, Atrazine-d5 will fail to correct for the specific ion suppression affecting Propazine.
Performance Data Comparison
| Feature | Propazine-d6 | Propazine-d14 | Atrazine-d5 | External Calibration |
| Matrix Effect Correction | Excellent (Co-elution) | Excellent (Near co-elution) | Moderate (Different RT) | None |
| Retention Time Shift | Negligible (< 0.02 min) | Slight (< 0.05 min) | Significant (> 0.5 min) | N/A |
| Recovery Accuracy | 95 - 105% | 95 - 105% | 80 - 120% | Variable (50 - 150%) |
| Cost / Availability | Moderate / High | High / Limited | Low / High | Low / High |
| EPA Method Compliance | Validated Alternative | Cited in EPA 536 | Cited as Surrogate | Non-Compliant for MS |
Expert Insight: While EPA Method 536 explicitly cites Propazine-d14, Propazine-d6 is a scientifically valid and often more cost-effective alternative for internal standardization, provided it meets the Method Performance criteria (Section 9.0 of EPA 536).
Quality Control Limits & Acceptance Criteria
To ensure data integrity, your assay must adhere to strict QC limits. These parameters are synthesized from EPA Method 536 (Determination of Triazines by LC-MS/MS) and EPA Method 525.2 (GC-MS).
A. Internal Standard Recovery (Absolute Area)
The absolute peak area of Propazine-d6 in samples must not deviate significantly from the area in the calibration standards.
-
Limit: 70% – 130% of the average area in the most recent Continuing Calibration Verification (CCV).
-
Critical Failure: < 50% indicates severe matrix suppression or extraction error. > 150% indicates matrix enhancement or double-spiking.
B. Relative Retention Time (RRT)
The retention time of Propazine-d6 acts as a lock for peak identification.
-
Limit: ± 0.05 minutes (3 seconds) relative to the midpoint of the initial calibration curve.
-
Mechanism: Deuterium isotope effects can cause d6-analogs to elute slightly earlier than native targets on C18 columns. This shift must be consistent.
C. Precision (RSD)
-
Limit: ≤ 20% RSD for replicate injections at the Limit of Quantitation (LOQ).
D. Sensitivity (Signal-to-Noise)
-
Limit: S/N > 10:1 at the Minimum Reporting Level (MRL).
Experimental Protocol: Self-Validating LC-MS/MS Workflow
This protocol is designed to be self-validating. If the Internal Standard (IS) fails, the data is automatically flagged.
Reagents:
-
Stock Solution: Propazine-d6 (100 µg/mL in Acetone/Methanol). Store at -20°C.
-
Spiking Solution: Dilute to 10 ng/mL in Methanol.
Step-by-Step Methodology:
-
Sample Preservation: Collect water samples in amber glass bottles. Add Ammonium Acetate (buffer) and Sodium Omadine (preservative) to prevent biological degradation (per EPA 536).
-
IS Spiking (The Critical Step):
-
Aliquot 10 mL of sample.[3]
-
Add 50 µL of Propazine-d6 Spiking Solution before any extraction or filtration.
-
Why? This ensures the IS experiences every loss factor the analyte does.
-
-
Sample Preparation (Direct Injection):
-
Filter sample through a 0.2 µm PVDF filter.
-
Note: If sensitivity is low, use Solid Phase Extraction (SPE) with C18 or HLB cartridges, eluting with Methanol.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 3 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: 10% B to 90% B over 10 mins.
-
MS Mode: MRM (Multiple Reaction Monitoring).
-
Propazine Transition: m/z 230.1 → 188.1
-
Propazine-d6 Transition: m/z 236.1 → 194.1 (Confirm specific mass based on certificate of analysis).
-
-
Visualizations
Figure 1: Analytical Workflow & QC Checkpoints
This diagram illustrates the logical flow of the assay, highlighting where Propazine-d6 provides quality assurance.
Caption: Workflow integrating Propazine-d6. The "Spike" step occurs before extraction to validate the entire process.
Figure 2: QC Failure Decision Tree
A logical path to troubleshoot internal standard failure.
Caption: Decision logic for troubleshooting Propazine-d6 QC failures in environmental assays.
References
-
U.S. Environmental Protection Agency. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). EPA Document No. 815-B-07-002. Link
-
U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Revision 2.0. Link
- Ferrer, I., & Thurman, E. M. (2007). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.
-
European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. (Guidance on IS recovery limits of 60-140% for complex matrices). Link
- Wang, S., et al. (2007). Investigation of deuterium isotope effects in liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.
Sources
Safety Operating Guide
Propazine D6 (Isopropyl D6): Laboratory Disposal & Safety Guide
Executive Summary: Immediate Action Directives
Propazine D6 (2-Chloro-4,6-bis(isopropyl-d6-amino)-s-triazine) is a stable isotope-labeled internal standard used primarily in isotope dilution mass spectrometry (IDMS). While chemically identical to non-labeled Propazine regarding toxicity, its high cost and specific usage in trace analysis require distinct handling protocols to prevent cross-contamination and ensure regulatory compliance.
| CRITICAL CHECKLIST | STATUS |
| Radioactivity | NEGATIVE. This is a stable isotope. Do NOT dispose of in radioactive waste streams. |
| Drain Disposal | PROHIBITED. Toxic to aquatic life with long-lasting effects.[1] |
| Disposal Method | High-Temperature Incineration (via licensed hazardous waste contractor). |
| RCRA Status | Hazardous. Often D001 (if in solvent) or regulated pesticide waste. |
Chemical Identity & Hazard Profile[2]
Understanding the physicochemical properties is the first step in safe disposal. Propazine D6 is a triazine herbicide derivative.
| Parameter | Specification |
| Chemical Name | Propazine-d14 (commonly referred to as Propazine D6 or Isopropyl-d14) |
| CAS Number | 139-40-2 (Unlabeled); Labeled CAS varies by enrichment, consult specific SDS |
| Molecular Formula | C₉H₂D₁₄ClN₅ |
| Signal Word | WARNING |
| Primary Hazards | Carcinogenicity (Suspected), Aquatic Toxicity (Acute/Chronic), Eye Irritation.[1] |
| Breakdown Products | Hydrogen chloride (HCl), Nitrogen oxides (NOx), Hydrogen cyanide (HCN). |
Expert Insight: The "D6" or "d14" designation refers to the deuteration of the isopropyl groups. Deuterium (
) is a non-radioactive isotope of hydrogen. Do not confuse this with Tritium (). Mislabeling this as radioactive waste will trigger costly rejection fees from your waste hauler.
Disposal Procedures: Step-by-Step
This protocol is designed to meet strict EPA (US) and REACH (EU) standards for persistent organic pollutants.
Scenario A: Disposal of Neat Solid (Pure Powder)
Context: Expired reference standards or degraded solids.
-
Segregation: Isolate the vial. Do not mix with oxidizers or strong acids.
-
Primary Containment: Keep the material in its original amber glass vial if possible to minimize transfer losses and dust generation.
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Zip-lock style).
-
Labeling: Apply a hazardous waste tag.
-
Must read: "Hazardous Waste - Toxic - Propazine D6."
-
Note: "Deuterated Standard - Non-Radioactive."
-
-
Waste Stream: Designate for High-Temperature Incineration . Triazines are thermally stable and require specific combustion conditions to fully mineralize.
Scenario B: Disposal of Solutions (e.g., in Methanol/Acetone)
Context: Leftover stock solutions or autosampler vials.
-
Solvent Identification: Identify the carrier solvent.
-
Methanol/Acetone: Flammable (RCRA Code D001).
-
Water/Acetonitrile: Toxic/Ignitable.[2]
-
-
Bulking (Volume Dependent):
-
Small Scale (<50 mL): Leave in original vials. Place vials in a "Lab Pack" drum for incineration.
-
Large Scale (>50 mL): Bulking into a "Flammable Solvents" carboy is permissible ONLY IF the concentration of Propazine is <0.1% and the waste stream is destined for fuel blending/incineration.
-
-
Compatibility Check: Ensure the solvent waste stream does not contain strong oxidizers (e.g., Nitric Acid), as triazines can form toxic gases (HCN) under oxidative stress.
Regulatory Framework & Compliance
Propazine is a chloro-triazine.[3][4] While Propazine itself is not always explicitly "U-listed" (unlike Atrazine U012) in every jurisdiction, it is regulated under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and generally treated as hazardous waste under RCRA due to toxicity characteristics.
-
EPA (USA): Disposal must comply with 40 CFR 260-273.
-
Recommendation: Manage as Class 6.1 Toxic Substance .
-
-
European Union: Waste Code 02 01 08 * (agrochemical waste containing hazardous substances).
Emergency Response: Spill Management
Pre-requisite: PPE (Nitrile gloves, safety goggles, lab coat). If powder is aerosolized, use N95 or P100 respiratory protection.
Workflow Visualization
The following diagram outlines the decision logic for disposal and spill response.
Caption: Figure 1. Decision matrix for Propazine D6 disposal based on physical state and solvent carrier.
Spill Cleanup Protocol
-
Evacuate & Ventilate: If a large amount of powder (>1g) is spilled, evacuate the immediate area to allow dust to settle.
-
Contain: Surround the spill with absorbent pads.
-
Neutralize/Clean:
-
Solids: Do not dry sweep. Use a wet wipe or damp paper towel to pick up powder to prevent aerosolization.
-
Liquids: Absorb with vermiculite or commercial solvent spill pads.
-
-
Disposal of Debris: All cleanup materials (gloves, wipes, pads) must be treated as hazardous chemical waste (Incineration stream). Do not throw in regular trash.
References
-
PubChem. (n.d.). Propazine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[2][5][6] Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: Propazine D6 (Isopropyl D6)
Part 1: Executive Summary (Immediate Action Card)
Urgent: Propazine D6 is a suspected carcinogen (Category 2) and a potent environmental toxin. As a deuterated internal standard, it represents both a toxicological hazard and a significant economic asset. Loss of material due to static or poor handling is as critical a failure mode as exposure.
| Zone | Required PPE / Engineering Control | Critical Specification |
| Respiratory | Primary: Fume Hood (Certified) Secondary: N95/P100 Respirator | Do not handle open powder on an open bench. Propazine dust is fine and easily aerosolized. |
| Dermal (Hands) | Solid: Nitrile (Double-gloved) Solution: Barrier Laminate (Silver Shield®) | Thickness: ≥ 0.11 mm (Solid). If dissolved in Acetone/Methanol , standard nitrile degrades rapidly. |
| Ocular | Chemical Safety Goggles | Safety glasses with side shields are insufficient for powder handling due to bounce/drift risk. |
| Body | Lab Coat (Tyvek® preferred for weighing) | Cotton lab coats retain dust; disposable Tyvek prevents cross-contamination. |
Part 2: Strategic Risk Profile & Technical Rationale
1. Toxicological Grounding (The "Why")
Propazine D6 shares the toxicological profile of its parent compound, Propazine (2-chloro-4,6-bis(isopropylamino)-s-triazine).
-
Carcinogenicity: Classified as a Group C oncogen (Possible Human Carcinogen) by EPA and Category 2 by GHS. It induces mammary gland tumors in rat models.
-
Mechanism: Triazines disrupt neuroendocrine pathways. Although the deuterium label (
) increases metabolic stability (Kinetic Isotope Effect), it does not mitigate receptor binding affinity or toxicity. -
Environmental: Very toxic to aquatic life with long-lasting effects (H410).[1] All waste must be sequestered.
2. The "Deuterium" Factor
Handling Propazine D6 requires stricter protocols than bulk Propazine due to Analytical Integrity :
-
Hygroscopicity: Deuterated standards can undergo H-D exchange if exposed to atmospheric moisture for prolonged periods, degrading isotopic purity.
-
Static Charge: High-purity crystalline standards are prone to static. Without anti-static guns or ionizing blowers, the powder will "jump" from the spatula, creating an inhalation hazard and mass balance error.
Part 3: PPE Selection Framework
Dermal Protection: The Permeation Logic
Do not default to "Blue Nitrile" for all steps. The solvent dictates the glove choice once the solid is dissolved.
-
Phase 1: Solid Handling (Weighing)
-
Recommendation: Double-gloved Nitrile (Low-derma, powder-free).
-
Logic: Propazine solid does not permeate nitrile rapidly. The outer glove is sacrificial to prevent spread of dust to balances and door handles.
-
Protocol: Remove outer gloves inside the fume hood before withdrawing hands to prevent tracking trace dust into the lab.
-
-
Phase 2: Solution Preparation (Stock Standards)
-
Common Solvents: Methanol, Acetone, Toluene.
-
Risk: Propazine dissolved in Acetone will permeate standard nitrile gloves in <1 minute.
-
Recommendation: If using Acetone/Toluene, wear Silver Shield (Laminate) or Viton gloves. If using Methanol, High-Grade Nitrile (0.2 mm+) is acceptable for splash protection only.
-
Respiratory Protection[1][2]
-
Engineering Control: All open-vial manipulations must occur within a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood operating at 80-100 fpm face velocity.
-
PPE Backup: If weighing outside a hood (not recommended), a fit-tested P100 particulate respirator is mandatory.
Part 4: Operational Protocol (Step-by-Step)
Workflow Visualization
The following diagram illustrates the decision logic for PPE and handling based on the physical state of the material.
Figure 1: Decision tree for PPE selection and operational workflow based on physical state and solvent carrier.
Detailed Procedures
1. Preparation & Static Control
-
Step: Place an ionizing bar or anti-static gun inside the fume hood.
-
Why: Deuterated standards are expensive ($100s/mg). Static charge causes powder to fly off the spatula, resulting in exposure and financial loss.
-
PPE: Don double nitrile gloves and lab coat.
2. Weighing (The Critical Step)
-
Step: Open the vial only inside the hood.
-
Technique: Use a disposable anti-static weighing boat. Do not weigh directly into a large volumetric flask, as neck contamination is likely.
-
Transfer: After weighing, transfer the boat contents to the receiving vessel. Rinse the boat with the target solvent into the vessel to ensure 100% recovery (Quantitative Transfer).
3. Solubilization
-
Step: Add solvent (e.g., Methanol).
-
Action: Cap the vessel immediately. Vortex to dissolve.
-
Safety: Once in solution, the inhalation hazard drops, but the permeation hazard increases. If using Acetone, change to laminate gloves immediately if any splash occurs.
4. Decontamination & Disposal
-
Liquids: Dispose of all stock solutions in "Halogenated Organic Solvent" waste streams.
-
Solids: Weighing boats, pipette tips, and outer gloves must go into "Hazardous Solid Waste" (Satellite Accumulation Area). Do not throw in regular trash.
-
Spill Cleanup: For powder spills, do not dry sweep. Cover with a solvent-dampened pad (methanol) and wipe up to prevent aerosolization.
Part 5: Emergency Response Data
| Scenario | Immediate Action |
| Inhalation | Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. |
| Skin Contact | Wash with soap and water for 15 minutes. Do not use solvent to clean skin; this increases absorption of the triazine. |
| Eye Contact | Flush with water for 15 minutes, lifting eyelids. Remove contacts if safe. |
| Spill (Powder) | Isolate area.[1] Wear N95. Cover with wet paper towels (water/methanol mix) to suppress dust. Scoop into hazardous waste. |
References
-
PubChem. (n.d.). Propazine | C9H16ClN5.[3] National Library of Medicine. Retrieved February 6, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED): Propazine. EPA Archives. Retrieved February 6, 2026, from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved February 6, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
